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Core Science & Biosynthesis

Foundational

4-(4-Chlorophenyl)-D-phenylalanine: Structural Profiling & Synthetic Utility in Peptide Therapeutics

Topic: Molecular Weight and Structure of 4-(4-Chlorophenyl)-D-phenylalanine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-(4-Chlorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Structure of 4-(4-Chlorophenyl)-D-phenylalanine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-Chlorophenyl)-D-phenylalanine (CAS: 1270161-86-8) is a highly specialized non-canonical amino acid (NCAA) utilized in modern peptide drug discovery. Structurally, it is a biphenyl analogue of phenylalanine, where the native phenyl ring is substituted at the para-position with a 4-chlorophenyl moiety.

This structural modification serves two critical functions in medicinal chemistry:

  • Hydrophobic Pharmacophore Expansion: It significantly extends the side-chain reach (approx. 4–5 Å beyond native phenylalanine), allowing for deep penetration into hydrophobic pockets of G-protein coupled receptors (GPCRs) and enzyme active sites (e.g., Thrombin, Factor Xa).

  • Proteolytic Stability: The D-configuration confers resistance to endogenous proteases, a vital attribute for improving the in vivo half-life of peptide therapeutics like GLP-1 receptor agonists and antimicrobial peptides.

Physicochemical Specifications

The following data establishes the baseline identity for 4-(4-Chlorophenyl)-D-phenylalanine as a raw material in GMP synthesis.

PropertySpecificationNotes
Chemical Name 4-(4-Chlorophenyl)-D-phenylalanineAlso referred to as 4'-Chloro-D-biphenylalanine.
CAS Number 1270161-86-8Distinct from 4-Chloro-D-phenylalanine (CAS 14091-08-8).
Molecular Formula C₁₅H₁₄ClNO₂ Biphenyl core accounts for higher carbon count.
Molecular Weight 275.73 g/mol Significantly heavier than Phe (165.19) or 4-Cl-Phe (199.63).[1][2]
Chirality D-Isomer (

-configuration)
Essential for metabolic stability applications.
Solubility DMSO, DMF, MeOH (Slight)Poor water solubility due to high lipophilicity (cLogP ~3.5).
pKa Values

-COOH: ~2.2;

-NH₂: ~9.1
Typical zwitterionic behavior in physiological pH.
Appearance White to Off-White PowderCrystalline solid.[3]

Structural & Mechanistic Analysis

The "Biphenyl" Effect

Unlike simple halogenated phenylalanines (e.g., 4-Cl-Phe), the 4-(4-chlorophenyl) substitution creates a biaryl system . This introduces a rigid, extended hydrophobic surface area capable of


-

stacking interactions that are sterically inaccessible to natural amino acids.
  • Electronic Effects: The terminal chlorine atom acts as a weak electron-withdrawing group (EWG) but also provides a "lipophilic cap," enhancing affinity for hydrophobic pockets (e.g., the S1 specificity pocket of serine proteases).

  • Steric Bulk: The biphenyl side chain requires a larger binding cavity. This is often exploited to gain selectivity , as the bulky group clashes with smaller pockets in off-target proteins.

Visualization of Structural Logic

The following diagram illustrates the structural relationship between Phenylalanine, 4-Cl-Phenylalanine, and the target Biphenyl derivative.

ChemicalStructure cluster_properties Pharmacological Impact Phe L-Phenylalanine (Native) ClPhe 4-Chloro-L-Phenylalanine (Simple Halogenation) Phe->ClPhe Substitution (H → Cl) Target 4-(4-Chlorophenyl)-D-Phenylalanine (Biphenyl Scaffold) ClPhe->Target Suzuki Coupling (Extension with Ar-Cl) Prop1 Increased Hydrophobicity (Albumin Binding) Target->Prop1 Prop2 Protease Resistance (D-Configuration) Target->Prop2

Figure 1: Structural evolution from native phenylalanine to the biphenyl analogue, highlighting the gain in hydrophobic surface area.

Synthesis & Manufacturing Protocol

The synthesis of 4-(4-Chlorophenyl)-D-phenylalanine is rarely done via de novo construction of the amino acid backbone. Instead, it typically employs a Suzuki-Miyaura Cross-Coupling reaction on a protected phenylalanine precursor.

Synthetic Route (Suzuki Coupling)

Reagents:

  • Substrate:

    
    -Boc-4-Iodo-D-Phenylalanine (or 
    
    
    
    -Boc-4-Bromo-D-Phe).
  • Coupling Partner: 4-Chlorophenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃ (aqueous/organic biphasic system).

Step-by-Step Protocol:

  • Inertion: Charge a reaction vessel with

    
    -Boc-4-Iodo-D-Phe (1.0 eq), 4-Chlorophenylboronic acid (1.2 eq), and Base (2.5 eq). Purge with Nitrogen/Argon.
    
  • Solvation: Add degassed solvent mixture (DME:Water or Toluene:Ethanol:Water).

  • Catalysis: Add Pd catalyst (0.05 eq) under inert flow.

  • Reflux: Heat to 80–90°C for 4–12 hours. Monitor via LC-MS for disappearance of the Iodo-starting material.

  • Workup: Cool, filter through Celite (to remove Pd), and acidify to pH 3–4. Extract with Ethyl Acetate.

  • Deprotection (Optional): If the free amino acid is required, treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

Synthesis Workflow Diagram

SynthesisFlow Start Start: N-Boc-4-Iodo-D-Phe Reagents Add: 4-Cl-Phenylboronic Acid + Pd Catalyst + Base Start->Reagents Reaction Suzuki Coupling (80°C, 12h, Inert Atm) Reagents->Reaction Workup Workup: Celite Filter -> Acidify -> Extract Reaction->Workup Intermediate Intermediate: N-Boc-4-(4-Cl-Ph)-D-Phe Workup->Intermediate Deprotection Deprotection: TFA/DCM or HCl/Dioxane Intermediate->Deprotection Final Final Product: 4-(4-Chlorophenyl)-D-Phe HCl Salt Deprotection->Final

Figure 2: Industrial workflow for the synthesis of the target amino acid via Suzuki coupling.

Analytical Validation (QC)

Trustworthiness in peptide synthesis relies on the purity of building blocks. For this compound, chiral purity is the critical quality attribute (CQA).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • 
      -Proton:  ~3.8–4.2 ppm (dd).
      
    • 
      -Protons:  ~3.0–3.3 ppm (multiplet).
      
    • Aromatic Region (Biphenyl): Distinctive pattern.

      • Inner Ring (AA side): Two doublets ~7.3–7.6 ppm.

      • Outer Ring (Cl-Ph side): Two doublets ~7.5–7.8 ppm.

      • Note: The biphenyl protons often appear as a complex set of overlapping signals in the 7.3–7.8 ppm range due to the extended conjugation.

Chiral HPLC Method

To ensure <0.5% L-isomer contamination (enantiomeric excess >99%):

  • Column: Daicel Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile with acidic modifiers.

  • Detection: UV at 254 nm (strong absorption due to biphenyl chromophore).

Applications in Drug Discovery[4][5][6][7][8][9]

GLP-1 and Metabolic Peptide Engineering

In the development of long-acting GLP-1 receptor agonists (similar to Semaglutide or Tirzepatide strategies), non-canonical amino acids are used to:

  • Disrupt Enzymatic Cleavage: DPP-4 cleaves peptides at the N-terminus (Ala2/Glu3). Substituting natural residues with D-isomers or bulky biphenyls at adjacent sites can sterically block the enzyme's active site.

  • Albumin Binding: The lipophilic biphenyl tail mimics the fatty acid side chains often conjugated to these drugs, promoting reversible binding to serum albumin. This acts as a depot, significantly extending the drug's circulation time.

Protein-Protein Interaction (PPI) Inhibitors

Many intracellular signaling pathways (e.g., p53-MDM2) rely on hydrophobic "hotspots" involving Phenylalanine, Tryptophan, or Leucine.

  • Strategy: Researchers replace native Phe/Trp with 4-(4-Chlorophenyl)-D-phenylalanine.

  • Outcome: The "super-hydrophobic" biphenyl group fills the deep hydrophobic pocket of the target protein (e.g., MDM2) more effectively than the native residue, increasing potency by orders of magnitude.

References

  • ChemicalBook. (n.d.). 4-(4-Chlorophenyl)-D-phenylalanine Product Description & Properties. Retrieved from

  • PubChem. (2025).[1] 4-Chloro-L-phenylalanine (Analog Reference for Spectral Data). National Library of Medicine. Retrieved from

  • Wang, Q., et al. (2014). Ligand-Promoted Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Unnatural Amino Acids. Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.).[4] 4-Chloro-DL-phenylalanine Product Specification. Retrieved from

Sources

Exploratory

The Strategic Incorporation of 4-(4-Chlorophenyl)-D-phenylalanine in Peptide Drug Design: A Technical Guide for Advanced Therapeutic Development

Abstract The pursuit of peptide-based therapeutics with enhanced potency, stability, and target selectivity has led to the widespread adoption of non-canonical amino acids in drug design. Among these, 4-(4-Chlorophenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of peptide-based therapeutics with enhanced potency, stability, and target selectivity has led to the widespread adoption of non-canonical amino acids in drug design. Among these, 4-(4-Chlorophenyl)-D-phenylalanine [D-Phe(4-Cl)] has emerged as a strategic building block for optimizing the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates. This in-depth technical guide provides a comprehensive overview of the therapeutic potential of D-Phe(4-Cl), detailing its impact on peptide structure and function. We will explore the mechanistic rationale for its incorporation, provide detailed protocols for synthesis and characterization, and discuss its application in the context of specific therapeutic targets, drawing upon preclinical and clinical data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this unnatural amino acid to advance their peptide drug discovery programs.

Introduction: The Rationale for Incorporating 4-(4-Chlorophenyl)-D-phenylalanine

The development of peptide therapeutics is often hampered by challenges such as poor metabolic stability, low bioavailability, and suboptimal receptor affinity.[1][2] The incorporation of unnatural amino acids is a proven strategy to overcome these limitations.[3] 4-(4-Chlorophenyl)-D-phenylalanine, a synthetic amino acid, offers a dual advantage stemming from its D-configuration and the presence of a chlorine atom on the phenyl ring.

The D-configuration provides inherent resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids.[1][3] This steric hindrance significantly prolongs the in vivo half-life of the peptide.

The 4-chloro substitution on the phenyl ring introduces several key physicochemical modifications:

  • Increased Hydrophobicity: The chlorine atom enhances the lipophilicity of the side chain, which can improve membrane permeability and facilitate oral absorption.[4]

  • Altered Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, potentially leading to more favorable receptor binding.[5]

  • Conformational Constraint: The steric bulk of the chlorine atom can restrict the conformational freedom of the peptide backbone, stabilizing a bioactive conformation and improving receptor affinity and selectivity.[6]

These combined properties make D-Phe(4-Cl) a valuable tool for fine-tuning the therapeutic properties of peptides targeting a range of diseases.

Mechanistic Insights into the Impact of D-Phe(4-Cl) on Peptide Properties

The introduction of D-Phe(4-Cl) can profoundly influence a peptide's structure-activity relationship (SAR). Understanding these effects at a molecular level is crucial for rational peptide design.

Conformational Control and Receptor Interaction

The D-amino acid configuration can induce specific turns in the peptide backbone, which can be critical for achieving the optimal geometry for receptor binding.[6] When combined with the steric and electronic influence of the 4-chloro-phenyl group, D-Phe(4-Cl) can help lock the peptide into a conformation that maximizes interactions with the target receptor. This can lead to increased binding affinity and, in some cases, a switch from antagonistic to agonistic activity, or vice versa.[7]

For G-protein coupled receptors (GPCRs), which are a major class of drug targets, the precise orientation of aromatic residues is often critical for ligand recognition and receptor activation.[8] The 4-chloro-phenyl side chain can engage in specific hydrophobic and halogen-bonding interactions within the receptor's binding pocket, contributing to enhanced potency and selectivity.[9][10]

Logical Relationship: Impact of D-Phe(4-Cl) on Peptide-Receptor Binding

A Incorporation of 4-(4-Chlorophenyl)-D-phenylalanine B D-Configuration A->B C 4-Chloro Substitution A->C D Increased Proteolytic Resistance B->D E Altered Backbone Conformation B->E F Enhanced Hydrophobicity & Electronic Effects C->F I Enhanced Therapeutic Potential D->I G Stabilized Bioactive Conformation E->G F->G H Improved Receptor Binding Affinity & Selectivity G->H H->I

Caption: D-Phe(4-Cl) enhances peptide properties through its D-configuration and chloro-substitution.

Enhanced Metabolic Stability

Peptides are susceptible to rapid degradation by a variety of proteases in the body.[1] The primary mechanism by which D-Phe(4-Cl) enhances metabolic stability is by rendering the adjacent peptide bonds resistant to cleavage by these enzymes. This is a well-established strategy for extending the plasma half-life of peptide drugs.[2][3]

Case Study: D-Phe(4-Cl) in a Somatostatin Analog for Cancer Therapy

A compelling example of the therapeutic potential of D-Phe(4-Cl) comes from a preclinical study on a potent octapeptide analog of somatostatin.[11] Somatostatin analogs are used in the treatment of neuroendocrine tumors.[12][13] In this study, the N-terminal D-Phenylalanine was replaced with 4-chloro-(D)-phenylalanine.

The resulting analog demonstrated a significant therapeutic effect in a rat model of prostate cancer, with final tumor weights being 41% lower in the treated group compared to controls.[11] This finding highlights the potential of D-Phe(4-Cl) to enhance the anti-tumor activity of peptide-based cancer therapeutics.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of peptides containing 4-(4-Chlorophenyl)-D-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) of a D-Phe(4-Cl)-Containing Peptide

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic peptide incorporating D-Phe(4-Cl).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe(4-Cl)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid, including Fmoc-D-Phe(4-Cl)-OH, in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.

Experimental Workflow: Solid-Phase Peptide Synthesis

A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling (including Fmoc-D-Phe(4-Cl)-OH) B->C D Repeat for each Amino Acid C->D n-1 times E Final Fmoc Deprotection D->E F Cleavage from Resin E->F G Peptide Precipitation F->G H RP-HPLC Purification G->H I Lyophilization H->I J Purified Peptide I->J

Caption: Stepwise workflow for the solid-phase synthesis of a D-Phe(4-Cl)-containing peptide.

Biophysical Characterization: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[14]

    • Ensure the buffer has low absorbance in the far-UV region.[14]

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).[15]

    • Collect a baseline spectrum of the buffer alone for background subtraction.

  • Data Analysis:

    • Subtract the buffer spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures.

Biological Evaluation: In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in plasma, providing a measure of its susceptibility to proteolytic degradation.

Protocol:

  • Incubation:

    • Prepare a stock solution of the peptide in a suitable solvent.

    • Incubate the peptide at a final concentration of 1-10 µM in fresh human plasma at 37°C.[5][16]

  • Time Points:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the incubation mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid) to precipitate the plasma proteins.[17]

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining at each time point.

  • Data Calculation:

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide.

Therapeutic Targets and Signaling Pathways

The strategic incorporation of D-Phe(4-Cl) can be beneficial for peptides targeting a variety of receptors and signaling pathways.

G-Protein Coupled Receptors (GPCRs)

As mentioned, GPCRs are a major target class for peptide drugs.[9][10] The conformational constraints and altered electronics imparted by D-Phe(4-Cl) can lead to improved affinity and selectivity for specific GPCR subtypes.

  • Opioid Receptors: The substitution of tyrosine with phenylalanine analogs has been explored in opioid peptides to modulate receptor selectivity and activity.[15][18] The incorporation of D-Phe(4-Cl) could be a valuable strategy for developing novel analgesics with improved pharmacokinetic profiles.

  • Somatostatin Receptors: The successful use of a D-Phe(4-Cl) analog in a preclinical cancer model highlights its potential in targeting somatostatin receptors for the treatment of neuroendocrine tumors.[11]

  • GLP-1 Receptor: GLP-1 receptor agonists are a cornerstone of type 2 diabetes and obesity treatment.[19][20] Enhancing the stability and oral bioavailability of these peptides through modifications like D-Phe(4-Cl) incorporation is an active area of research.

Signaling Pathway: GPCR Activation

A D-Phe(4-Cl)-Peptide (Ligand) B GPCR A->B Binds to C G-Protein (α, β, γ subunits) B->C Activates D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulates E Second Messenger (e.g., cAMP) D->E Generates F Downstream Signaling Cascade E->F Initiates G Cellular Response F->G Leads to

Caption: General schematic of a GPCR signaling pathway initiated by a peptide ligand.

Integrins

Integrins are cell adhesion receptors involved in a variety of physiological and pathological processes, including cancer metastasis and inflammation.[21][22][23] Small molecule and peptide-based integrin inhibitors are being developed as therapeutics. The incorporation of D-Phe(4-Cl) into RGD (Arginine-Glycine-Aspartic acid) mimetics or other integrin-targeting peptides could enhance their stability and potency.

Conclusion

4-(4-Chlorophenyl)-D-phenylalanine is a valuable and versatile tool in the arsenal of the peptide medicinal chemist. Its ability to confer proteolytic resistance, modulate conformation, and enhance hydrophobic interactions provides a powerful means to optimize the therapeutic properties of peptide drug candidates. The successful application of this unnatural amino acid in a preclinical somatostatin analog and its inclusion in the approved drug Cetrorelix underscore its "field-proven" utility. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to strategically employ D-Phe(4-Cl) in the design and development of next-generation peptide therapeutics with improved efficacy and drug-like properties.

References

  • Cai, R. Z., Szoke, B., Lu, R., Fu, D., Redding, T. W., & Schally, A. V. (1986). Inhibition of rat prostate tumor growth by an octapeptide analog of somatostatin. Proceedings of the National Academy of Sciences, 83(6), 1896–1900. [Link]

  • Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]

  • Kuhne, T., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178241. [Link]

  • U.S. Patent No. 11,807,693 B2. (2023). Apelin polypeptides.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(4), 2856–2863. [Link]

  • Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In Therapeutic Peptides: Methods and Protocols (pp. 317-328). Humana Press. [Link]

  • Blue Cross and Blue Shield of Alabama. (n.d.). Somatostatin Analogs. [Link]

  • Souers, A. J., et al. (2002). Alpha(4)beta(7)/alpha(4)beta(1) dual integrin antagonists block alpha(4)beta(7)-dependent adhesion under shear flow. The Journal of pharmacology and experimental therapeutics, 302(1), 214–222. [Link]

  • Chinese Patent No. 101284863B. (2011). Preparation method of solid phase synthesis cetrorelix.
  • Zsigo, G., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands in Health and Biological Sciences, 1(1), 1-8. [Link]

  • Aldrich, J. V., et al. (2004). (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. Journal of medicinal chemistry, 47(23), 5673–5676. [Link]

  • Cancer Research UK. (n.d.). Somatostatin analogues for neuroendocrine tumours. [Link]

  • Balboni, G., et al. (2009). Agonist vs antagonist behavior of delta opioid peptides containing novel phenylalanine analogues in place of Tyr(1). Journal of medicinal chemistry, 52(21), 6845–6850. [Link]

  • Drucker, D. J. (2021). GLP-1 receptor agonists: beyond their pancreatic effects. The Journal of clinical investigation, 131(12), e148332. [Link]

  • Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?. [Link]

  • Spengler, J., & Albericio, F. (2021). Conformationally Constrained Peptides. MDPI Encyclopedia. [Link]

  • RCSB PDB. (n.d.). Molecule of the Month: GLP-1 Receptor Agonists. [Link]

  • Hauser, A. S., et al. (2017). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Pharmacological reviews, 69(4), 493–539. [Link]

  • Marti-Solano, M., et al. (2021). Capturing Peptide–GPCR Interactions and Their Dynamics. Molecules, 26(24), 7583. [Link]

  • Meibohm, B. (2019). Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. The AAPS Journal, 21(5), 82. [Link]

  • Latek, D., et al. (2021). The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. International journal of molecular sciences, 23(1), 350. [Link]

Sources

Foundational

The Strategic Role of 4-(4-Chlorophenyl)-D-phenylalanine as a Chiral Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereochemistry and Non-Canonical Amino Acids in Drug Discovery In the intricate world of medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry and Non-Canonical Amino Acids in Drug Discovery

In the intricate world of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Biological systems, being inherently chiral, often exhibit stark differences in pharmacological activity between enantiomers of a drug molecule. This has led to a paradigm shift from racemic drugs to single-enantiomer therapeutics, demanding access to enantiomerically pure building blocks. Among these, non-canonical amino acids (ncAAs) have emerged as powerful tools for modulating the properties of peptides and small molecule drugs. The incorporation of ncAAs can enhance metabolic stability, improve binding affinity, and fine-tune pharmacokinetic profiles.

This technical guide focuses on 4-(4-Chlorophenyl)-D-phenylalanine , a non-proteinogenic amino acid that has garnered significant interest as a chiral building block. The presence of a chlorine atom on the phenyl ring and its D-configuration offer unique steric and electronic properties that can be strategically exploited in drug design. This guide will provide an in-depth exploration of the synthesis, properties, and applications of this valuable chiral synthon, offering both foundational knowledge and practical insights for researchers in the field.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis.

Table 1: Physicochemical Properties of 4-(4-Chlorophenyl)-D-phenylalanine

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance White to off-white powder[2]
Melting Point >231 °C[3]
Solubility Soluble to 10 mM in 1 eq. NaOH and to 5 mM in water with gentle warming.[4]
CAS Number 14091-08-8 (D-form)[2]

Spectroscopic Data:

  • ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential techniques for the structural elucidation and purity assessment of 4-(4-Chlorophenyl)-D-phenylalanine. While a comprehensive set of spectra is best obtained from the specific batch in use, typical spectral data can be found in various chemical databases. For instance, mass spectrometry data for the L-enantiomer shows characteristic fragmentation patterns that can be useful for identification.[1] The methyl ester hydrochloride derivative also has available NMR data.[5]

Asymmetric Synthesis: Accessing Enantiopure 4-(4-Chlorophenyl)-D-phenylalanine

The utility of 4-(4-Chlorophenyl)-D-phenylalanine as a chiral building block is entirely dependent on its enantiomeric purity. Racemic mixtures can be synthesized, but their separation or the direct asymmetric synthesis of the desired D-enantiomer is a critical step. Two primary strategies are employed: enzymatic synthesis and chiral resolution of a racemic mixture.

Enzymatic Synthesis: A Green and Highly Selective Approach

Biocatalysis has emerged as a powerful and sustainable method for the synthesis of chiral compounds.[6] Enzymes, with their inherent stereoselectivity, can catalyze the formation of a single enantiomer with high efficiency. For the synthesis of D-phenylalanine derivatives, two main classes of enzymes are particularly relevant: D-amino acid transaminases (DAATs) and D-amino acid dehydrogenases (DAADHs) .[6]

1. D-Amino Acid Transaminase (DAAT) Catalyzed Synthesis:

DAATs catalyze the transfer of an amino group from a D-amino acid donor (commonly D-alanine) to a prochiral keto acid acceptor.[6] The synthesis of 4-(4-Chlorophenyl)-D-phenylalanine via this method starts from the corresponding α-keto acid, 4-(4-chlorophenyl)pyruvic acid.

G Prochiral_Ketone 4-(4-chlorophenyl)pyruvic acid DAAT D-Amino Acid Transaminase (DAAT) Prochiral_Ketone->DAAT D_Alanine D-Alanine (Amino Donor) D_Alanine->DAAT Target_Molecule 4-(4-Chlorophenyl)-D-phenylalanine DAAT->Target_Molecule Amination Pyruvate Pyruvate (Byproduct) DAAT->Pyruvate

Figure 1: Enzymatic synthesis of 4-(4-Chlorophenyl)-D-phenylalanine using DAAT.

Experimental Protocol: General Procedure for DAAT-Catalyzed Synthesis

This protocol is a generalized procedure based on established methods for the enzymatic synthesis of D-amino acids.[3][7] Optimization of specific parameters such as enzyme concentration, substrate loading, pH, and temperature is recommended for achieving high yields and enantiomeric excess.

  • Materials:

    • 4-(4-chlorophenyl)pyruvic acid

    • D-Alanine

    • D-amino acid transaminase (DAAT) (commercially available or expressed)

    • Pyridoxal-5'-phosphate (PLP) (cofactor)

    • Potassium phosphate buffer (pH 7.5-8.5)

    • Bioreactor or temperature-controlled shaker

  • Procedure:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing the cofactor PLP (e.g., 0.1 mM).

    • Dissolve 4-(4-chlorophenyl)pyruvic acid (e.g., 50 mM) and an excess of the amino donor, D-alanine (e.g., 100-200 mM), in the reaction buffer.

    • Add the D-amino acid transaminase (as a purified enzyme or whole-cell catalyst) to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by HPLC using a chiral column to determine the conversion and enantiomeric excess (% ee) of the product.

    • Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding acid or heat).

    • Isolate and purify the 4-(4-Chlorophenyl)-D-phenylalanine product using standard techniques such as ion-exchange chromatography or crystallization.

2. D-Amino Acid Dehydrogenase (DAADH) Catalyzed Synthesis:

DAADHs catalyze the reductive amination of α-keto acids using ammonia as the amino source and a nicotinamide cofactor (NADH or NADPH) as the reducing equivalent.[8] This method offers high atom economy as the only byproduct is water.

G Prochiral_Ketone 4-(4-chlorophenyl)pyruvic acid DAADH D-Amino Acid Dehydrogenase (DAADH) Prochiral_Ketone->DAADH Ammonia Ammonia (NH₃) Ammonia->DAADH Target_Molecule 4-(4-Chlorophenyl)-D-phenylalanine DAADH->Target_Molecule Reductive Amination NAD NAD⁺ DAADH->NAD Cofactor_Regeneration Cofactor Regeneration System (e.g., FDH/Formate) NADH NADH Cofactor_Regeneration->NADH NADH->DAADH NAD->Cofactor_Regeneration

Figure 2: Enzymatic synthesis of 4-(4-Chlorophenyl)-D-phenylalanine using DAADH with cofactor regeneration.

A key consideration for this method is the need for an efficient cofactor regeneration system, such as formate dehydrogenase (FDH) with formate, to continuously replenish the consumed NADH/NADPH, making the process economically viable on a larger scale.

Chiral Resolution: Separating Enantiomers from a Racemic Mixture

An alternative to asymmetric synthesis is the resolution of a pre-synthesized racemic mixture of DL-4-chlorophenylalanine. This can be achieved through several methods, with enzymatic resolution of N-acyl derivatives being a particularly effective technique.[9]

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-4-chlorophenylalanine

This protocol is based on the general principle of kinetic enzymatic resolution of N-acetylated amino acids using acylase enzymes.[10]

  • Materials:

    • N-Acetyl-DL-4-chlorophenylalanine (can be prepared from DL-4-chlorophenylalanine and acetic anhydride)

    • Aminoacylase (e.g., from Aspergillus oryzae)

    • Lithium hydroxide or other suitable base

    • Hydrochloric acid

    • Ethyl acetate or other suitable organic solvent

  • Procedure:

    • Preparation of N-Acetyl-DL-4-chlorophenylalanine: React DL-4-chlorophenylalanine with acetic anhydride in a suitable solvent (e.g., acetic acid or aqueous bicarbonate) to obtain the N-acetylated derivative.

    • Enzymatic Hydrolysis:

      • Dissolve N-Acetyl-DL-4-chlorophenylalanine in water and adjust the pH to the optimal range for the chosen acylase (typically pH 7-8) using a base like lithium hydroxide.

      • Add the aminoacylase to the solution. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

      • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) and monitor the progress of the hydrolysis.

    • Separation:

      • Once the reaction has reached approximately 50% conversion (indicating complete hydrolysis of the L-enantiomer), acidify the reaction mixture with hydrochloric acid to pH ~2.

      • This will precipitate the unreacted N-Acetyl-D-4-chlorophenylalanine. The free L-4-chlorophenylalanine will remain in the aqueous solution.

      • Filter the precipitate to isolate the N-Acetyl-D-4-chlorophenylalanine.

      • The L-enantiomer can be recovered from the filtrate.

    • Deprotection:

      • Hydrolyze the collected N-Acetyl-D-4-chlorophenylalanine by heating with aqueous acid (e.g., 2M HCl) to remove the acetyl group.

      • Neutralize the solution and crystallize the product to obtain pure 4-(4-Chlorophenyl)-D-phenylalanine.

G cluster_0 N-Acetylation cluster_1 Enzymatic Hydrolysis cluster_2 Separation & Deprotection Racemic_Mixture DL-4-Chlorophenylalanine N_Acetyl_Racemate N-Acetyl-DL-4-chlorophenylalanine Racemic_Mixture->N_Acetyl_Racemate Acetic Anhydride Acylase Aminoacylase N_Acetyl_Racemate->Acylase L_Amino_Acid L-4-Chlorophenylalanine Acylase->L_Amino_Acid Selective Hydrolysis N_Acetyl_D_Amino_Acid N-Acetyl-D-4-chlorophenylalanine Acylase->N_Acetyl_D_Amino_Acid Unreacted Separation Acidification & Filtration L_Amino_Acid->Separation N_Acetyl_D_Amino_Acid->Separation Isolated_L_AA Isolated L-Amino Acid Separation->Isolated_L_AA Isolated_N_Acetyl_D_AA Isolated N-Acetyl-D-Amino Acid Separation->Isolated_N_Acetyl_D_AA Deprotection Acid Hydrolysis Isolated_N_Acetyl_D_AA->Deprotection Target_Molecule 4-(4-Chlorophenyl)-D-phenylalanine Deprotection->Target_Molecule

Figure 3: Workflow for the chiral resolution of DL-4-chlorophenylalanine via enzymatic hydrolysis of the N-acetyl derivative.

Application in Solid-Phase Peptide Synthesis (SPPS)

One of the primary applications of 4-(4-Chlorophenyl)-D-phenylalanine is its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS). The unique properties of this ncAA can be leveraged to enhance the pharmacological profile of peptide-based therapeutics. The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide. The 4-chloro-phenyl side chain can introduce favorable hydrophobic and electronic interactions within the peptide's binding site on its target protein.

Experimental Protocol: Incorporation of 4-(4-Chlorophenyl)-D-phenylalanine into a Peptide using Fmoc/tBu SPPS

This protocol outlines the manual solid-phase synthesis of a generic peptide incorporating 4-(4-Chlorophenyl)-D-phenylalanine using the widely adopted Fmoc/tBu strategy.[11][12]

  • Materials:

    • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

    • Fmoc-protected amino acids (including Fmoc-4-(4-Chlorophenyl)-D-phenylalanine-OH)

    • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Deprotection reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)

    • Solvents: DMF, Dichloromethane (DCM)

    • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

    • Cold diethyl ether

  • Procedure:

    • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

    • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

    • Washing: Thoroughly wash the resin with DMF and DCM to remove the piperidine and byproducts.

    • Amino Acid Coupling (for 4-(4-Chlorophenyl)-D-phenylalanine):

      • Dissolve Fmoc-4-(4-Chlorophenyl)-D-phenylalanine-OH (3-5 equivalents relative to resin loading) and the coupling reagents (e.g., HBTU/HOBt) in DMF.

      • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

      • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

      • Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

    • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

    • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

    • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

    • Cleavage and Side-Chain Deprotection:

      • Wash the resin with DCM and dry it under vacuum.

      • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Peptide Precipitation and Purification:

      • Precipitate the cleaved peptide in cold diethyl ether.

      • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

      • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Case Study: A Potential Building Block in the Synthesis of Bioactive Molecules

While specific industrial synthetic routes for blockbuster drugs are often proprietary, the structural motifs present in many pharmaceuticals highlight the potential utility of 4-(4-Chlorophenyl)-D-phenylalanine. For instance, the antiemetic drug Aprepitant contains a morpholine core with a 4-fluorophenyl group. While not a direct incorporation, the synthesis of analogs or related compounds could certainly benefit from a chiral building block like 4-(4-Chlorophenyl)-D-phenylalanine to introduce specific stereochemistry and explore structure-activity relationships. Similarly, in the realm of peptide and peptidomimetic drug discovery, this ncAA can be a valuable tool for optimizing lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(4-Chlorophenyl)-D-phenylalanine and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[14] Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14][15]

Conclusion

4-(4-Chlorophenyl)-D-phenylalanine stands as a testament to the power of non-canonical amino acids in modern drug discovery. Its unique structural features, a D-chiral center conferring proteolytic stability and a 4-chlorophenyl moiety for modulating intermolecular interactions, make it a highly valuable chiral building block. The accessibility of this compound through increasingly efficient and sustainable enzymatic synthesis routes further enhances its appeal. For researchers and scientists in the pharmaceutical and biotechnology sectors, a comprehensive understanding of the synthesis, properties, and applications of 4-(4-Chlorophenyl)-D-phenylalanine is key to unlocking its full potential in the design and development of next-generation therapeutics.

References

  • PubChem. (n.d.). (s)-n-Fmoc-4-chlorophenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-L-phenylalanine. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Boc-D-Phe(4-Me)-OH. Retrieved from [Link]

  • Park, K., & Kurth, M. J. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Electronic Conference on Synthetic Organic Chemistry.
  • Pollegioni, L., & Servi, S. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 23(10), 2533.
  • Al-Warhi, T., Al-Zharani, M., & El-Faham, A. (2012). Introduction to Peptide Synthesis. Current Pharmaceutical Design, 18(3), 272-297.
  • Hegedüs, C., & Fessner, W. D. (2020). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
  • ResearchGate. (n.d.). Scheme 29. Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Pobedinsky, D., et al. (2022). Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. International Journal of Molecular Sciences, 23(23), 15152.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Liu, F., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9136-9146.
  • AAPPTec, LLC. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020).
  • Gotor-Fernández, V., et al. (2019). Engineered aminotransferase for the production of D-phenylalanine derivatives using biocatalytic cascades.

Sources

Exploratory

Stereochemical Determinants of 4-Chlorophenylalanine (PCPA) Pharmacology: A Technical Guide

Executive Summary 4-Chlorophenylalanine (PCPA), also known as Fenclonine, is a halogenated amino acid primarily utilized as an irreversible inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chlorophenylalanine (PCPA), also known as Fenclonine, is a halogenated amino acid primarily utilized as an irreversible inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) biosynthesis. While often supplied as a racemic mixture (DL-PCPA) in research settings, the pharmacological activity is stereospecifically driven.

The Core Distinction:

  • L-4-Chlorophenylalanine (L-PCPA): The biologically active isomer.[1] It acts as a competitive substrate analogue for TPH, effectively crossing the Blood-Brain Barrier (BBB) via the L-type Amino Acid Transporter 1 (LAT1).

  • D-4-Chlorophenylalanine (D-PCPA): Biologically inert regarding TPH inhibition. It exhibits poor affinity for BBB transporters and is primarily metabolized by D-amino acid oxidase (DAAO) in the kidney and liver, rendering it ineffective for central serotonin depletion.

This guide details the mechanistic, pharmacokinetic, and experimental differences between these isomers to ensure reproducibility in serotonergic research.

Chemical and Physical Properties

The introduction of a chlorine atom at the para position of the phenylalanine ring creates a steric bulk that mimics tryptophan's indole ring sufficiently to bind the enzyme active site but prevents hydroxylation.

Table 1: Comparative Properties of PCPA Isomers
PropertyL-4-ChlorophenylalanineD-4-ChlorophenylalanineDL-4-Chlorophenylalanine
CAS Number 14173-39-814091-15-77424-00-2
Configuration (S)-2-amino-3-(4-chlorophenyl)propanoic acid(R)-2-amino-3-(4-chlorophenyl)propanoic acidRacemic Mixture (50:50)
Molecular Weight 199.63 g/mol 199.63 g/mol 199.63 g/mol
TPH Inhibition (Ki) ~30 µM (Competitive vs Trp)>1000 µM (Inactive)Effective due to L-content
BBB Transport (LAT1) High Affinity (Km ~20-50 µM)Low/Negligible AffinityOnly L-fraction transported
Solubility Water (Slight), 1M HCl (Good)Water (Slight), 1M HCl (Good)Water (Slight)

Mechanism of Action: Tryptophan Hydroxylase Inhibition[2]

The efficacy of L-PCPA stems from its ability to hijack the catalytic cycle of Tryptophan Hydroxylase (TPH1 and TPH2 isoforms).

Structural Basis of Inhibition

TPH utilizes a non-heme iron and a tetrahydrobiopterin (BH4) cofactor.

  • Substrate Mimicry: L-PCPA occupies the tryptophan binding pocket. Crystallographic studies of TPH1 (e.g., PDB 3HF6, 3HF8) reveal that the para-chloro phenyl ring overlaps with the binding space of the indole ring of tryptophan.

  • Stereochemical Fit: The L-configuration places the

    
    -amino and carboxyl groups in the precise orientation required to coordinate with the iron-bound active site residues (His273, His278 in TPH1). The D-isomer's inverted stereocenter creates steric clashes that prevent deep pocket insertion.
    
  • Irreversibility: While initially competitive, L-PCPA can lead to irreversible inactivation of the enzyme over time, likely through the formation of a dead-end complex or slow alkylation, requiring de novo protein synthesis for recovery of 5-HT levels.

Diagram 1: TPH Inhibition Mechanism

TPH_Inhibition cluster_enz Tryptophan Hydroxylase (TPH) Active Site TPH_Active TPH Active Form (Fe2+ / BH4) Complex Enzyme-Substrate Complex TPH_Active->Complex Catalysis DeadEnd Inactivated Enzyme (Depletion of 5-HT) TPH_Active->DeadEnd L-PCPA Blockade (Irreversible over time) Product 5-Hydroxytryptophan (5-HTP) Complex->Product Hydroxylation L_Trp L-Tryptophan (Natural Substrate) L_Trp->TPH_Active Binding (High Affinity) L_PCPA L-PCPA (Inhibitor) L_PCPA->TPH_Active Competitive Binding D_PCPA D-PCPA (Inactive) D_PCPA->TPH_Active No Binding (Steric Clash)

Caption: L-PCPA competes with L-Tryptophan for the TPH active site, leading to enzyme inactivation. D-PCPA fails to bind due to stereochemical incompatibility.

Pharmacokinetics and Transport (The BBB Bottleneck)

For researchers studying central serotonin depletion, the transport mechanism is the critical variable. Using racemic DL-PCPA effectively cuts the active dose by 50% because the D-isomer does not reach the target.

Blood-Brain Barrier Transport (LAT1)

The Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) is the primary gatekeeper at the BBB.[2]

  • Stereoselectivity: LAT1 exhibits a strict preference for L-isomers (affinity ratio L:D > 100:1).

  • Competition: L-PCPA competes with endogenous L-Phenylalanine, L-Leucine, and L-Tryptophan for entry.

  • D-Isomer Exclusion: D-PCPA is largely excluded from the CNS. It remains in the periphery where it is cleared.

Metabolic Fate (DAAO)

While L-PCPA is incorporated into proteins (acting as a false amino acid) or inhibits TPH, D-PCPA follows a catabolic route:

  • Enzyme: D-Amino Acid Oxidase (DAAO), highly expressed in the kidney and liver.[3][4]

  • Reaction: Oxidative deamination of D-PCPA

    
    
    
    
    
    -keto acid (p-chlorophenylpyruvate)
    
    
    Excretion.
Diagram 2: Transport & Metabolism Pathways

Transport_Metabolism cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (Endothelium) cluster_brain Brain Parenchyma (CNS) cluster_liver Liver / Kidney (Periphery) DL_Mix DL-PCPA Input (Racemic Mixture) LAT1 LAT1 Transporter (Stereoselective Gate) DL_Mix->LAT1 L-Isomer Only DAAO D-Amino Acid Oxidase (DAAO) DL_Mix->DAAO D-Isomer Flow L_Brain L-PCPA (CNS) LAT1->L_Brain Active Transport TPH_Target Target: Tryptophan Hydroxylase L_Brain->TPH_Target Inhibition Metabolite p-Chlorophenylpyruvate (Excretion) DAAO->Metabolite Oxidative Deamination

Caption: The L-isomer actively crosses the BBB via LAT1 to inhibit TPH, while the D-isomer is shunted to the liver/kidney for metabolic clearance by DAAO.

Experimental Protocols

Protocol A: Chiral Separation of PCPA Isomers (HPLC)

For studies requiring high purity (>99% ee), separation of the racemic mixture is often necessary if pure L-PCPA is unavailable.

System: High-Performance Liquid Chromatography (HPLC) Column: Chiral Crown Ether Column (e.g., CROWNPAK CR-I(+)) or Teicoplanin-based (e.g., Chirobiotic T). Principle: Crown ethers form host-guest complexes with the ammonium group of amino acids. The complex stability differs significantly between L- and D- enantiomers.

ParameterCondition
Mobile Phase Perchloric acid (pH 1.5 - 2.0) or Methanol/Water (80:20) depending on column
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210 nm or 254 nm
Temperature 25°C (Ambient)
Elution Order Typically D-isomer elutes first on Crownpak CR(+); L-isomer is more retained.

Step-by-Step:

  • Preparation: Dissolve DL-PCPA in mobile phase (1 mg/mL). Filter through 0.22 µm PTFE.

  • Equilibration: Flush column for 30 mins with mobile phase.

  • Injection: Inject 10-20 µL of sample.

  • Collection: Collect fractions based on UV peaks. D-PCPA typically elutes at

    
    , L-PCPA at 
    
    
    
    (
    
    
    ).
  • Validation: Re-inject fractions to confirm enantiomeric excess (ee).

Protocol B: In Vivo Serotonin Depletion (Rat Model)

This protocol ensures maximal central depletion while minimizing peripheral toxicity.

Reagent: L-4-Chlorophenylalanine (or DL-PCPA adjusted for L-content). Vehicle: Saline with minimal Tween-80 or lightly acidified water (pH 5-6) to aid solubility.

  • Dosage Calculation:

    • If using L-PCPA : 100 mg/kg i.p.

    • If using DL-PCPA : 200-300 mg/kg i.p. (to account for inactive D-isomer).

  • Administration Schedule:

    • Day 1: Injection at T=0.

    • Day 2: Injection at T=24h.

    • Day 3: Injection at T=48h.

  • Experimental Window:

    • Maximal depletion (>90% 5-HT loss) occurs 24 hours after the last dose (Day 4).

    • Recovery begins slowly after 5-7 days.

  • Control: Vehicle-treated group is essential as PCPA can induce weight loss and irritability.

Diagram 3: Chiral Separation Workflow

HPLC_Workflow cluster_elution Elution Profile Start Racemic DL-PCPA Sample Prep Dissolve in Mobile Phase (pH 1.5 HClO4) Start->Prep Column Chiral Column Injection (Crownpak CR(+)) Prep->Column Peak1 Peak 1: D-Isomer (Low Retention) Column->Peak1 t = 5-8 min Peak2 Peak 2: L-Isomer (High Retention) Column->Peak2 t = 12-15 min Collection Fraction Collection Peak1->Collection Peak2->Collection QC QC: Check Enantiomeric Excess Collection->QC

Caption: Workflow for isolating bioactive L-PCPA from racemic mixtures using chiral HPLC.

Applications in Drug Development[6]

Historical Context: Fenclonine

Fenclonine (L-PCPA) was historically investigated for treating Carcinoid Syndrome , a condition where neuroendocrine tumors secrete excessive serotonin, causing flushing and diarrhea.

  • Outcome: While effective at lowering 5-HT, it was largely withdrawn due to CNS side effects (depression, sleep disturbance, hallucinations), which underscores the importance of the L-isomer's potent BBB penetration.

Modern Research Utility
  • Sleep Research: Used to induce insomnia models by depleting 5-HT, which regulates sleep-wake cycles.

  • Aggression Studies: Lowered 5-HT is chemically correlated with increased aggression; L-PCPA is the gold standard for inducing this state pharmacologically.

  • Self-Validating Control: When testing a drug believed to act via the 5-HT system, pretreatment with L-PCPA should abolish the drug's effect. If the effect persists, the drug likely acts via a non-serotonergic pathway.

References

  • Cianchetta, G., et al. (2010).[5] Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis.[6][7] Current Chemical Genomics. Retrieved from [Link]

  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology.[2] Retrieved from [Link]

  • del Amo, E. M., et al. (2008). Pharmacokinetic role of L-type amino acid transporters LAT1 and LAT2. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pollegioni, L., et al. (2011). D-Amino acid oxidase: physiological role and applications.[3][4][8][9] Cellular and Molecular Life Sciences. Retrieved from [Link]

  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Foundational

4-(4-Chlorophenyl)-D-phenylalanine CAS number and safety data

Technical Monograph: 4-(4-Chlorophenyl)-D-phenylalanine High-Purity Intermediate for Peptide Therapeutics & Peptidomimetics Executive Summary & Compound Identity Common Names: 4'-Chloro-D-biphenylalanine; D-Bip(4-Cl); 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(4-Chlorophenyl)-D-phenylalanine High-Purity Intermediate for Peptide Therapeutics & Peptidomimetics

Executive Summary & Compound Identity

Common Names: 4'-Chloro-D-biphenylalanine; D-Bip(4-Cl); 3-(4'-chlorobiphenyl-4-yl)-D-alanine. Chemical Class: Non-canonical Amino Acid (Biarylalanine).

Critical Disambiguation: This guide focuses on 4-(4-Chlorophenyl)-D-phenylalanine , a biphenyl derivative where a p-chlorophenyl group is attached to the para-position of the phenylalanine side chain.

  • Do not confuse with: p-Chloro-D-phenylalanine (PCPA, CAS: 14091-08-8), which has a single phenyl ring with a chlorine atom. PCPA is a serotonin synthesis inhibitor, whereas the biphenyl derivative is a structural scaffold used to extend hydrophobic reach in GLP-1 agonists and stapled peptides.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyData
IUPAC Name (2R)-2-amino-3-(4'-chloro[1,1'-biphenyl]-4-yl)propanoic acid
Molecular Formula C₁₅H₁₄ClNO₂ (Free Base)
Molecular Weight 275.73 g/mol (Free Base)
Chirality D-Isomer (R-configuration)
CAS (Fmoc-Protected) 2274722-84-6 (Primary commercial form for synthesis)
CAS (Free Base) Not widely indexed; often synthesized in situ or custom.[1]
CAS (PCPA - for ref) 14091-08-8 (The mono-aryl analog)

Strategic Applications in Drug Design

The incorporation of 4-(4-Chlorophenyl)-D-phenylalanine into peptide backbones serves three distinct medicinal chemistry functions:

  • Extension of Hydrophobic Pharmacophores: The biphenyl side chain extends approximately 4–5 Å further than a standard phenylalanine. This allows the peptide ligand to reach deep hydrophobic pockets in Class B GPCRs (e.g., GLP-1, Glucagon receptors) that canonical amino acids cannot access.

  • Proteolytic Stability (The D-Isomer Effect): Endogenous proteases preferentially cleave L-amino acid bonds. Substituting the D-isomer at critical cleavage sites (e.g., the N-terminus of GLP-1 analogs) induces a local conformational change that sterically hinders protease access, significantly extending plasma half-life.

  • Pi-Stacking Interactions: The electron-withdrawing chlorine atom at the para-position of the distal ring polarizes the biphenyl system, enhancing edge-to-face

    
     interactions with aromatic residues (Trp, Phe, Tyr) in the receptor binding pocket.
    
Visualizing the Structural Hierarchy

ChemicalHierarchy cluster_0 Structural Evolution AA D-Alanine (Scaffold) Phe D-Phenylalanine (+ Phenyl group) AA->Phe β-substitution Bip D-Biphenylalanine (+ 2nd Phenyl group) Phe->Bip 4-arylation Target 4-(4-Chlorophenyl)-D-Phe (+ Chlorine at 4' pos) Bip->Target 4'-chlorination

Figure 1: Structural derivation of the target compound from the alanine scaffold.

Experimental Protocol: Fmoc-SPPS Incorporation

Because of the steric bulk of the biphenyl side chain, standard coupling protocols often fail, leading to deletion sequences. The following protocol utilizes Fmoc-D-Bip(4-Cl)-OH (CAS: 2274722-84-6) in Solid Phase Peptide Synthesis (SPPS).

Reagents Required
  • Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Coupling Workflow
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • Activation (Pre-activation is critical):

    • Dissolve 3.0 equivalents of Fmoc-D-Bip(4-Cl)-OH and 2.9 equivalents of HATU in minimal DMF.

    • Add 6.0 equivalents of DIPEA .

    • Allow to activate for 30–60 seconds (solution turns yellow).

  • Coupling:

    • Add activated solution to the resin.

    • Microwave Assist (Optional but recommended): 75°C for 5 minutes (25W).

    • Alternative (Room Temp): Shake for 2–3 hours.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to confirm coupling.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

SPPS Cycle Visualization

SPPS_Workflow Start Fmoc-Resin Deprot Deprotection (20% Piperidine) Start->Deprot Wash1 DMF Wash (5x) Deprot->Wash1 Activate Activation (Fmoc-AA + HATU + DIPEA) Wash1->Activate Couple Coupling (2-3h RT or 5min @ 75°C) Activate->Couple Check QC Check (Chloranil/LC-MS) Couple->Check Decision Complete? Check->Decision Recouple Re-Couple (Double Coupling) Decision->Recouple No Next Next Cycle Decision->Next Yes Recouple->Wash1

Figure 2: Optimized SPPS cycle for sterically hindered biphenyl amino acids.

Safety & Handling (HSE Profile)

While specific toxicological data for the 4'-chloro-biphenyl derivative is limited, it should be handled with the same rigor as bioactive halogenated aromatics.

Hazard CategoryClassification (GHS)Handling Protocol
Acute Toxicity Category 4 (Oral/Inhalation)Handle in a fume hood. Do not inhale dust.[2][3][4]
Skin/Eye Irritation Category 2 (Irritant)Wear nitrile gloves and safety glasses.
Bioactivity High Potency Warning As a D-isomer, this compound resists degradation. Treat as a persistent bioactive agent.
Spill Response Solid SpillSweep up (do not create dust). Place in hazardous waste container labeled "Halogenated Organic Solid."

Storage: Store at +2°C to +8°C. Keep desiccated. Protected amino acids (Fmoc/Boc) are sensitive to moisture which can hydrolyze the protecting group over time.

References

  • PubChem. (2025).[5] Compound Summary: Fmoc-4-chloro-D-phenylalanine (Synonym mapping for Biphenyl derivatives). National Library of Medicine. [Link]

  • Beilstein Journals. (2020). Fluorinated and Chlorinated phenylalanines: synthesis and pharmaceutical applications.[6] Beilstein Institute. [Link]

Sources

Exploratory

Advanced Applications of Halogenated D-Phenylalanine Analogs in Peptide Engineering and Drug Discovery

Executive Summary This technical guide addresses the strategic integration of halogenated D-phenylalanine analogs (e.g., 4-fluoro-D-Phe, 4-chloro-D-Phe, 4-iodo-D-Phe) into peptide research. These non-canonical amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic integration of halogenated D-phenylalanine analogs (e.g., 4-fluoro-D-Phe, 4-chloro-D-Phe, 4-iodo-D-Phe) into peptide research. These non-canonical amino acids offer a dual advantage: the D-configuration confers exceptional proteolytic stability and induces specific reverse-turn conformations, while halogenation allows for precise tuning of electronic properties, hydrophobicity, and supramolecular interactions (halogen bonding). This guide details their application in therapeutic peptide design, 19F-NMR structural probing, and self-assembling hydrogels, supported by validated solid-phase peptide synthesis (SPPS) protocols.

Part 1: Physicochemical Properties & Design Rationale

The selection of a specific halogenated analog must be driven by the desired physicochemical outcome. The replacement of a hydrogen atom on the phenyl ring with a halogen alters the steric and electronic landscape of the peptide without disrupting the fundamental backbone geometry.

Table 1: Comparative Physicochemical Properties of p-Substituted Phenylalanine Analogs
Substituent (para)Van der Waals Radius (Å)Electronegativity (Pauling)

(Hammett Constant)
Primary Design Utility
Hydrogen (-H) 1.202.200.00Native baseline.
Fluorine (-F) 1.473.980.06Bioisostere: Minimal steric perturbation; metabolic blocking; 19F-NMR probe.
Chlorine (-Cl) 1.753.160.23Hydrophobicity: Enhances membrane insertion; fills hydrophobic pockets.
Bromine (-Br) 1.852.960.23Phasing: Anomalous scattering for X-ray crystallography; moderate halogen bonding.
Iodine (-I) 1.982.660.18Halogen Bonding: Strong

-hole donor for supramolecular assembly (hydrogels).

Expert Insight:

  • Metabolic Stability: The D-configuration renders the peptide bond resistant to endogenous proteases (e.g., chymotrypsin, which targets L-Phe). Adding a para-substituent (especially -F or -Cl) further blocks oxidative metabolism by cytochrome P450 enzymes.

  • Conformational Control: D-amino acids naturally induce

    
    -turns in L-peptide sequences. This is critical for designing retro-inverso peptides or stabilizing bioactive hairpin structures.
    

Part 2: Applications in Peptide Therapeutics & Materials

Antimicrobial Peptides (AMPs)

Halogenated D-Phe analogs are particularly effective in designing AMPs that target bacterial membranes while resisting host degradation.

  • Mechanism: The introduction of 4-chloro-D-Phe or 4-iodo-D-Phe increases the overall hydrophobicity of the amphipathic helix, enhancing its partition coefficient into the bacterial lipid bilayer.

  • Case Study Logic: In peptides like Aurein 1.2 or Piscidin-1, replacing native L-Phe with D-Phe prevents proteolytic degradation in serum. Further substitution with 4-Cl-D-Phe increases the "anchor" effect, allowing the peptide to remain embedded in the membrane longer, thereby lowering the Minimum Inhibitory Concentration (MIC).

Supramolecular Hydrogels

The use of 4-iodo-D-Phe drives the formation of robust hydrogels through halogen bonding .

  • The "Sigma-Hole" Effect: Iodine exhibits a region of positive electrostatic potential (the

    
    -hole) along the C-I bond axis. This allows it to act as a Lewis acid, interacting with Lewis bases (e.g., carbonyl oxygens) on adjacent peptide chains.
    
  • Application: Short peptides (e.g., Fmoc-D-Phe(4-I)-D-Phe(4-I)-OH) self-assemble into nanofibrillar networks at lower concentrations than their non-halogenated counterparts, creating stable scaffolds for tissue engineering or drug delivery.

19F-NMR Structural Probing

4-Fluoro-D-Phe is a premier tool for studying protein-peptide interactions.

  • Sensitivity: 19F has 100% natural abundance and no background signal in biological systems.

  • Stereochemical Probe: By incorporating the D-enantiomer, researchers can distinguish between non-specific hydrophobic collapse and specific stereoselective binding events. A distinct chemical shift change upon binding confirms the interaction is sensitive to the chiral environment of the receptor pocket.

Part 3: Visualization of Mechanisms

Diagram 1: Mechanism of Action – Stability & Membrane Insertion

This diagram illustrates how Halogenated D-Phe confers resistance to proteolysis and enhances membrane disruption.

G Protease Protease (Chymotrypsin) LPhe_Peptide Native L-Phe Peptide Protease->LPhe_Peptide Recognizes L-Stereochemistry DPhe_Peptide Halogenated D-Phe Peptide Protease->DPhe_Peptide Steric Mismatch (No Recognition) Degradation Degradation (Inactive Fragments) LPhe_Peptide->Degradation Rapid Hydrolysis Membrane Bacterial Membrane (Lipid Bilayer) DPhe_Peptide->Membrane Enhanced Hydrophobic Insertion (Cl/I) Lysis Membrane Disruption (Cell Death) Membrane->Lysis Pore Formation

Caption: Comparative mechanism showing proteolytic resistance of D-analogs and enhanced membrane lysis driven by halogen-mediated hydrophobicity.

Part 4: Technical Protocols (Solid Phase Peptide Synthesis)

This protocol details the incorporation of Fmoc-4-chloro-D-phenylalanine into a peptide sequence using standard Fmoc/tBu chemistry.

Reagents & Materials
  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Amino Acid: Fmoc-4-chloro-D-Phe-OH (3 eq. relative to resin).

  • Coupling Reagents: HATU (2.9 eq), HOAt (3 eq).

  • Base: DIPEA (6 eq).

  • Solvent: DMF (peptide synthesis grade).

Step-by-Step Protocol
  • Resin Swelling:

    • Weigh resin into a fritted syringe.

    • Swell in DMF for 30 minutes. Drain.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (3x), DCM (3x), DMF (3x).

    • Validation: Perform a Kaiser test (ninhydrin). Positive result (blue beads) indicates free amines.

  • Coupling of Halogenated Analog:

    • Pre-activation: Dissolve Fmoc-4-chloro-D-Phe-OH, HATU, and HOAt in minimal DMF. Add DIPEA immediately before adding to resin.

    • Note: Pre-activation should not exceed 2 minutes to prevent racemization, although D-amino acids are less prone to epimerization than L-isomers in this context.

    • Reaction: Shake at room temperature for 45–60 minutes.

    • Validation: Kaiser test should be negative (yellow/colorless beads). If slightly blue, perform a second coupling (double coupling) with fresh reagents.

  • Cleavage & Deprotection:

    • Cocktail: TFA/TIPS/H2O (95:2.5:2.5 v/v/v).

    • Critical Warning: If using Iodo-D-Phe , avoid reducing agents or high temperatures that might cause de-iodination. Keep the reaction protected from light.

    • Incubate for 2–3 hours.

    • Precipitate in cold diethyl ether.

  • Purification:

    • Dissolve crude peptide in H2O/Acetonitrile (0.1% TFA).

    • Purify via RP-HPLC using a C18 column.

    • Note: Halogenated peptides will elute later (higher retention time) than native analogs due to increased hydrophobicity.

Diagram 2: Synthesis & Validation Workflow

SPPS_Workflow Start Resin Preparation (Rink Amide) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Coupling Coupling (Fmoc-4-Cl-D-Phe + HATU) Deprotect->Coupling Check Kaiser Test Coupling->Check Check->Deprotect Negative (Success) Check->Coupling Positive (Incomplete) Cleavage TFA Cleavage (95% TFA) Check->Cleavage Sequence Complete HPLC RP-HPLC Purification (Late Elution) Cleavage->HPLC Validation Validation (MS + 19F-NMR) HPLC->Validation

Caption: Optimized workflow for the synthesis and validation of halogenated D-peptides.

References

  • BenchChem. (2025). Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide. BenchChem Technical Resources. Link

  • Gilead, S. & Gazit, E. (2005). Self-organization of short peptide fragments: from amyloid fibrils to nanotechnology. Supramolecular Chemistry. Link

  • Metrangolo, P., et al. (2015). Supramolecular amplification of amyloid self-assembly by iodination.[1] Nature Communications. Link

  • Chem-Impex International. (2025). Product Monograph: Fmoc-4-chloro-D-phenylalanine. Chem-Impex Catalog. Link

  • Mangmee, S., et al. (2021).[2] Antimicrobial Peptide Modifications against Clinically Isolated Antibiotic-Resistant Salmonella.[2] Molecules.[2][3][4][5][6][7][8] Link

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated phenylalanines on peptide hydrophobicity and stability. Chemistry – A European Journal. Link

  • Ulrich, W. & Imperiali, B. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy. ACS Sensors. Link

Sources

Foundational

A Technical Guide to Enhancing Peptide Metabolic Stability with 4-(4-Chlorophenyl)-D-phenylalanine

Abstract Peptide therapeutics offer remarkable potency and selectivity but are often hampered by poor metabolic stability, limiting their clinical utility.[1] A primary reason for this is their rapid degradation by endog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide therapeutics offer remarkable potency and selectivity but are often hampered by poor metabolic stability, limiting their clinical utility.[1] A primary reason for this is their rapid degradation by endogenous proteases.[2][3] This technical guide provides an in-depth exploration of a powerful strategy to overcome this limitation: the incorporation of the unnatural amino acid 4-(4-Chlorophenyl)-D-phenylalanine. We will dissect the mechanistic basis for the stability enhancement, provide detailed, field-tested protocols for in vitro stability assessment, and present a framework for data interpretation, empowering researchers to design next-generation, protease-resistant peptide drugs.

The Challenge: Proteolytic Degradation of Peptide Therapeutics

Native peptides, composed exclusively of L-amino acids, are readily recognized and cleaved by a vast array of proteases and peptidases found in biological systems.[2][3][4] This enzymatic degradation begins immediately upon administration, leading to a short in vivo half-life and reduced bioavailability.[1][4][5] The primary culprits are two major classes of enzymes:

  • Exopeptidases: These enzymes cleave peptide bonds sequentially from the N-terminus (aminopeptidases) or C-terminus (carboxypeptidases).[6][7]

  • Endopeptidases: These enzymes, such as trypsin and chymotrypsin, recognize and cleave specific peptide bonds within the peptide sequence.[8][9]

This rapid breakdown necessitates frequent administration or high doses, increasing the cost of therapy and the potential for side effects. Therefore, enhancing metabolic stability is a critical objective in peptide drug development.[8][10]

The Solution: Strategic Incorporation of 4-(4-Chlorophenyl)-D-phenylalanine

The introduction of unnatural amino acids (UAAs) is a cornerstone strategy for improving the metabolic stability of peptides.[8][11][12][13] The specific choice of 4-(4-Chlorophenyl)-D-phenylalanine offers a dual-pronged defense against enzymatic degradation, rooted in fundamental principles of stereochemistry and steric hindrance.

The D-Amino Acid Advantage: Disrupting Stereospecific Recognition

Proteases have evolved active sites with a precise three-dimensional geometry tailored to bind and process peptides made of L-amino acids.[4] The incorporation of a D-amino acid, which is the mirror image (enantiomer) of its L-counterpart, fundamentally disrupts this recognition.[14][15] The altered spatial orientation of the D-amino acid's side chain prevents the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage.[4][14] This steric clash is a powerful mechanism for conferring broad resistance to a wide range of proteases.[14][15]

The 4-Chlorophenyl Group: Introducing Steric Hindrance

Beyond the D-configuration, the bulky 4-chlorophenyl side chain of this specific UAA provides an additional layer of steric shielding. This large, hydrophobic moiety can physically obstruct the approach of proteases to the peptide backbone, further preventing enzymatic attack not just at the site of incorporation but potentially at neighboring residues as well. The strategic placement of the chlorine atom can also fine-tune binding affinity to the therapeutic target.[16]

Diagram 1: Mechanism of Protease Resistance The following diagram illustrates how the incorporation of 4-(4-Chlorophenyl)-D-phenylalanine sterically hinders protease activity compared to a native L-amino acid peptide.

G cluster_0 Native L-Peptide Degradation cluster_1 Modified D-Peptide Resistance peptide_l ...-L-Ala-L-Phe-L-Gly-... protease_l Protease Active Site peptide_l->protease_l Specific Recognition & Binding products_l Cleaved Fragments protease_l->products_l Hydrolysis peptide_d peptide_d protease_d Protease Active Site peptide_d->protease_d Steric Hindrance (D-isomer & 4-Cl-Ph group) Prevents Binding no_cleavage Intact Peptide protease_d->no_cleavage No Hydrolysis

Caption: D-amino acid incorporation prevents protease binding.

Experimental Validation: Assessing Metabolic Stability In Vitro

To quantify the stabilizing effect of incorporating 4-(4-Chlorophenyl)-D-phenylalanine, robust and reproducible in vitro assays are essential. The two most common and informative assays are the plasma stability assay and the liver microsomal stability assay.

Plasma Stability Assay

This assay assesses the peptide's stability against the cocktail of proteases present in blood plasma.[17][18] It is a critical first step in predicting in vivo half-life.

Causality Behind Experimental Choices:

  • Matrix: Plasma is used as it closely mimics the circulatory environment the peptide will encounter.[2] Sodium heparin is often the preferred anticoagulant as others, like EDTA, can inhibit certain metalloproteases, giving a falsely inflated stability reading.[2]

  • Temperature: Incubations are performed at 37°C to simulate physiological body temperature.

  • Quenching: The reaction is stopped abruptly by adding a protein-precipitating organic solvent like acetonitrile. This halts all enzymatic activity instantly and prepares the sample for analysis.[17]

  • Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the remaining parent peptide in a complex biological matrix due to its high sensitivity and specificity.[19][20][21]

Detailed Protocol: Plasma Stability Assay

  • Preparation:

    • Thaw frozen plasma (e.g., human, rat, mouse) from multiple donors in a 37°C water bath.[18]

    • Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., DMSO, water).

    • Prepare a quenching solution of acetonitrile containing a suitable internal standard (a stable, structurally similar molecule for normalization).

  • Incubation:

    • In a microcentrifuge tube, add 495 µL of pre-warmed plasma.

    • Spike with 5 µL of the peptide stock solution to achieve a final concentration of 10 µg/mL (final DMSO concentration ≤ 1%). Mix gently.

    • Immediately withdraw a 50 µL aliquot for the t=0 time point and add it to a tube containing 150 µL of the quenching solution. Vortex vigorously.

    • Incubate the remaining plasma-peptide mixture at 37°C in a shaking water bath.

    • Withdraw 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes) and quench immediately as in the previous step.[18]

  • Sample Processing & Analysis:

    • Centrifuge all quenched samples at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent peptide to the internal standard at each time point.[19]

  • Data Analysis:

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • The slope of the linear regression line (k) is the degradation rate constant.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

Liver Microsomal Stability Assay

The liver is a primary site of drug metabolism.[2] This assay evaluates the peptide's susceptibility to metabolism by cytochrome P450 (CYP) enzymes and other enzymes present in liver microsomes.[22][23] While proteolysis is the main degradation pathway for peptides, understanding hepatic stability is also important.[2]

Detailed Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (cofactor required for CYP enzyme activity).[24][25]

    • Dilute liver microsomes (e.g., human, rat) in the phosphate buffer to a final protein concentration of 0.5 mg/mL. Keep on ice.

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the test peptide (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at 4°C to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the half-life (t₁/₂) as described in the plasma stability protocol.

    • From the half-life, calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

Diagram 2: Experimental Workflow for In Vitro Stability Assays This flowchart provides a visual summary of the key steps involved in a typical in vitro stability experiment.

G cluster_0 Assay Setup cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation prep 1. Prepare Reagents (Peptide, Plasma/Microsomes, Quenching Solution) start_reaction 2. Spike Peptide into Matrix (Plasma or Microsomes) prep->start_reaction t0 3. Take T=0 Sample & Quench Immediately start_reaction->t0 incubate 4. Incubate at 37°C t0->incubate timepoints 5. Sample at Time Points (e.g., 5, 15, 30, 60 min) & Quench incubate->timepoints process 6. Protein Precipitation & Centrifugation timepoints->process analyze 7. Analyze Supernatant by LC-MS/MS process->analyze calculate 8. Calculate % Remaining vs. Time analyze->calculate determine_hl 9. Determine Half-Life (t½) & Intrinsic Clearance (CLint) calculate->determine_hl

Caption: Standard workflow for in vitro stability assessment.

Data Presentation and Interpretation

Summarizing stability data in a clear, tabular format allows for direct comparison of the modified peptide against its native counterpart across different biological matrices.

Table 1: Comparative Metabolic Stability Data

CompoundMatrixHalf-life (t₁/₂) (minutes)
Native Peptide (All L-amino acids) Human Plasma8
Rat Plasma5
Human Liver Microsomes45
Modified Peptide (with D-Phe(4-Cl)) Human Plasma> 240
Rat Plasma185
Human Liver Microsomes> 240

Data shown are representative and will vary based on the peptide sequence.

Interpretation: The data in Table 1 clearly demonstrates the profound stabilizing effect of incorporating 4-(4-Chlorophenyl)-D-phenylalanine. The half-life in both human and rat plasma is dramatically extended, indicating high resistance to circulating proteases. Similarly, the enhanced stability in liver microsomes suggests a lower susceptibility to hepatic metabolism. Such a profile is highly desirable for a therapeutic candidate, predicting a longer duration of action in vivo and potentially enabling less frequent dosing regimens.

Conclusion

The metabolic instability of peptides is a significant hurdle in their development as therapeutics. The strategic substitution of a native L-amino acid with 4-(4-Chlorophenyl)-D-phenylalanine is a highly effective method to overcome this challenge. This single modification confers robust protection against enzymatic degradation through a combination of stereochemical and steric hindrance mechanisms. By employing the detailed in vitro protocols outlined in this guide, researchers can reliably quantify this stability enhancement, generate crucial data for lead optimization, and accelerate the development of potent and durable peptide-based drugs.

References

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? Available at: [Link][14]

  • Galati, R., et al. (2003). Increased Resistance of Peptides to Serum Proteases by Modification of their Amino Groups. Zeitschrift für Naturforschung C, 58(7-8), 558-561. Available at: [Link][6]

  • Acedo, J. Z., et al. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available at: [Link][26]

  • NovoPro Bioscience Inc. (2019, January 22). How to Improve Peptide Stability? Available at: [Link][15]

  • Lee, V. H. L. (Ed.). (1991). Peptide and Protein Drug Delivery. Taylor & Francis. Available at: [Link][9]

  • Zheng, Y., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2347. Available at: [Link][10]

  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. Available at: [Link][19]

  • Profacgen. (2023, February 3). Methods to improve the metabolic stability of peptides. Available at: [Link][11]

  • Cui, S., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589410. Available at: [Link][27]

  • Aina, O. H., et al. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 13(3), 332. Available at: [Link][7]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Available at: [Link][20]

  • Waters Corporation. (n.d.). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Available at: [Link][28]

  • L. Lin, et al. (2023). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Journal of Translational Medicine, 21(1), 546. Available at: [Link][5]

  • Li, P., et al. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(9), 723-732. Available at: [Link][12]

  • Rauh, M. (2012). LC-MS/MS for protein and peptide quantification in clinical chemistry. Journal of Chromatography B, 883-884, 59-67. Available at: [Link][21]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Available at: [Link][17]

  • Reaction Biology. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link][22]

  • Bisht, A. S., & Juyal, D. (2019). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics, 9(4-s), 629-637. Available at: [Link][13]

  • Cyprotex. (n.d.). Plasma Stability. Available at: [Link][18]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link][23]

  • National Center for Advancing Translational Sciences. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Available at: [Link][24]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link][25]

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Fmoc-protection of 4-(4-Chlorophenyl)-D-phenylalanine for SPPS

Application Note: High-Fidelity Fmoc-Protection and SPPS Utility of 4-(4-Chlorophenyl)-D-phenylalanine Executive Summary This technical guide details the protocol for the -Fmoc protection of 4-(4-Chlorophenyl)-D-phenylal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fmoc-Protection and SPPS Utility of 4-(4-Chlorophenyl)-D-phenylalanine

Executive Summary

This technical guide details the protocol for the


-Fmoc protection of 4-(4-Chlorophenyl)-D-phenylalanine , a non-canonical amino acid critical for enhancing hydrophobic interactions and metabolic stability in peptide therapeutics.[1]

Crucial Disambiguation: The nomenclature "4-(4-Chlorophenyl)-phenylalanine" chemically describes a biphenyl derivative (often abbreviated as Bip(4-Cl) or Bip(4,4') ).[1] This is distinct from "4-Chloro-phenylalanine" (Phe(4-Cl)), which contains a single phenyl ring.[1] This guide focuses on the biphenyl derivative due to its significant solubility challenges and steric demands, which require specialized handling compared to standard amino acids.

Chemical Strategy & Rationale

The Challenge: Hydrophobicity and Steric Hindrance

The 4'-chloro-biphenyl side chain renders the free amino acid extremely hydrophobic. Standard aqueous Schotten-Baumann conditions (Water/Acetone, Na₂CO₃) often fail due to precipitation of the starting material before reaction.

  • Solution: We utilize a modified organic-aqueous interface using 1,4-Dioxane or THF as a co-solvent at a high ratio (2:[1]1) to maintain solubility of the zwitterionic amino acid salt.

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
  • Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride): Highly reactive but prone to forming "Fmoc-dipeptides" (dimers) and inducing racemization via oxazolone formation.[1]

  • Fmoc-OSu (Fmoc-N-hydroxysuccinimide): The reagent of choice.[1] It suppresses oligomerization and, critically for D-amino acids, minimizes the risk of racemization during the protection step.

Racemization Control

Preserving the D-configuration is paramount.[1] High pH (>10) can promote proton abstraction at the


-carbon.[1]
  • Control: We utilize Sodium Bicarbonate (NaHCO₃) instead of Sodium Carbonate to buffer the reaction at a milder pH (8.0–9.0), sufficient for aminolysis but safe for stereochemical integrity.

Protocol: Synthesis of Fmoc-D-Bip(4-Cl)-OH

Objective: Isolate high-purity (>98%) Fmoc-D-Bip(4-Cl)-OH from H-D-Bip(4-Cl)-OH.

Materials
  • Starting Material: H-D-Bip(4-Cl)-OH (HCl salt or zwitterion).[1]

  • Reagent: Fmoc-OSu (1.1 equivalents).[1]

  • Base: NaHCO₃ (2.5 eq if HCl salt; 1.5 eq if free amine).[1]

  • Solvents: 1,4-Dioxane (HPLC grade), Distilled Water, Ethyl Acetate (EtOAc), Hexane, 1N HCl.

Step-by-Step Procedure

Step 1: Solubilization (Critical)

  • In a round-bottom flask, suspend 1.0 mmol of H-D-Bip(4-Cl)-OH in 10 mL of Water .

  • Add 2.5 mmol NaHCO₃ . The mixture may remain cloudy.

  • Add 20 mL of 1,4-Dioxane .

  • Technique Tip: Sonicate the mixture for 5–10 minutes. The solution must be clear or a very fine suspension before proceeding. If distinct chunks remain, add more Dioxane (up to 30 mL total).

Step 2: Acylation

  • Cool the solution to 0°C (ice bath) to suppress initial exotherms.

  • Add 1.1 mmol Fmoc-OSu dropwise (dissolved in 5 mL Dioxane) over 10 minutes.

  • Remove ice bath and stir at Room Temperature (25°C) for 12–18 hours.

  • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or HPLC.[1][2] Starting material should be consumed.[1]

Step 3: Workup

  • Evaporate the bulk of the Dioxane under reduced pressure (Rotavap, <40°C). Do not evaporate to dryness; leave the aqueous slurry.

  • Dilute with 50 mL Water .

  • Wash the aqueous phase with 2 x 20 mL Diethyl Ether to remove unreacted Fmoc-OSu and byproducts (fulvene).[1] Discard the ether layer.

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl with stirring until pH reaches 2.0. The product will precipitate as a white/off-white solid.[1]

Step 4: Extraction & Purification

  • Extract the precipitate with 3 x 30 mL Ethyl Acetate .

  • Combine organic layers and wash with 1 x 20 mL Brine .

  • Dry over anhydrous Na₂SO₄ . Filter and evaporate to an oil/foam.[1]

  • Crystallization: Dissolve the residue in a minimum amount of hot EtOAc. Add Hexane dropwise until turbid.[1] Cool to 4°C overnight.[1]

  • Filter the white crystals and dry under high vacuum.

Application in Solid Phase Peptide Synthesis (SPPS)

The bulky biphenyl group causes significant aggregation of the peptide chain on-resin. Standard protocols must be modified.[1]

Coupling Protocol (The "Difficult Sequence" Method)

Standard HBTU/DIPEA coupling is often insufficient due to steric hindrance.

ParameterRecommendationRationale
Coupling Reagents DIC / Oxyma Pure Superior to HATU for preventing racemization of D-amino acids; less steric bulk than uronium salts.[1]
Solvent System DMF + 10% DMSO (or NMP)DMSO disrupts

-sheet aggregation caused by the hydrophobic biphenyl stack.[1]
Temperature 50°C (Microwave) or RT (Double Couple) Heat improves diffusion, but do not exceed 50°C for D-AAs to avoid epimerization.[1]
Reaction Time 60 min (Microwave) / 4 hours (RT)Extended time required for the bulky side chain to access the resin-bound amine.
Deprotection Kinetics

The Fmoc group on Bip(4-Cl) is sterically shielded.[1]

  • Standard: 20% Piperidine in DMF (2 x 10 min).

  • Optimized: 20% Piperidine + 5% DBU in DMF (2 x 5 min). DBU is a stronger base and drives deprotection to completion in aggregated regions.

Visualization of Workflow

G Start H-D-Bip(4-Cl)-OH (Solid) Solub Solubilization (Dioxane/H2O + NaHCO3) Start->Solub Sonicate React Acylation (+ Fmoc-OSu, 18h) Solub->React pH 8.5 Workup Acidification & Extraction (EtOAc) React->Workup pH 2.0 Pure Fmoc-D-Bip(4-Cl)-OH (Crystalline) Workup->Pure Crystallize SPPS SPPS Coupling (DIC/Oxyma/DMSO) Pure->SPPS Peptide Assembly

Figure 1: Workflow for the synthesis and SPPS application of Fmoc-D-Bip(4-Cl)-OH.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Insoluble Starting Material High hydrophobicity of Bip.[1]Increase Dioxane ratio to 3:1 or use THF.[1] Ensure sonication is used.
Racemization (>1% L-isomer) High pH or high temp.[1]Ensure pH < 9.0 during protection.[1][3] Use DIC/Oxyma during SPPS coupling.[1]
Incomplete Coupling (SPPS) Aggregation/Sterics.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1).[1] Double couple.
Oligomerization Fmoc-Cl used or excess reagent.[1]Use Fmoc-OSu.[1] Wash aqueous phase thoroughly with Ether before acidification.[1]

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews.

  • Amblard, M., et al. (2006).[1] Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology.

  • Sigma-Aldrich. (2023).[1] Fmoc-L-Bip(4'-Cl)-OH Product Specification.

  • Albericio, F., & Tulla-Puche, J. (2008).[1] The Power of the Biphenyl Group in Peptide Synthesis. CRC Press.[1] (Generalized reference to biphenyl chemistry in peptides).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-(4-Chlorophenyl)-D-phenylalanine

Ticket ID: SOL-4CLDPHE-001 Status: Open Subject: Troubleshooting aqueous solubility for biological and chemical applications.[1][2][3] Executive Summary & Root Cause Analysis User Issue: "I cannot get 4-(4-Chlorophenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-4CLDPHE-001 Status: Open Subject: Troubleshooting aqueous solubility for biological and chemical applications.[1][2][3]

Executive Summary & Root Cause Analysis

User Issue: "I cannot get 4-(4-Chlorophenyl)-D-phenylalanine to dissolve in water or PBS at neutral pH, or it precipitates immediately upon dilution."

Root Cause Analysis: The poor solubility of 4-(4-Chlorophenyl)-D-phenylalanine (4-Cl-D-Phe) stems from two synergistic factors:

  • Zwitterionic Lattice Energy: Like all amino acids, 4-Cl-D-Phe exists as a zwitterion at neutral pH.[1][2][3] The electrostatic attraction between the ammonium (

    
    ) and carboxylate (
    
    
    
    ) groups creates a high crystal lattice energy that water molecules struggle to overcome.[1][2][3]
  • Hydrophobic Substituent Effect: The para-chloro substitution on the phenyl ring significantly increases the lipophilicity (LogP) compared to native phenylalanine. The chlorine atom adds bulk and hydrophobicity, reducing the hydration energy of the side chain [1, 2].

The Solution: To solubilize this molecule, you must disrupt the crystal lattice by moving the pH away from the isoelectric point (pI) or by shielding the hydrophobic domain.

Solubility Decision Matrix (Workflow)

Before selecting a protocol, determine your downstream application constraints using the decision tree below.

SolubilityWorkflow Start Start: Define Application AppType What is the downstream use? Start->AppType ChemSyn Chemical Synthesis (Non-Biological) AppType->ChemSyn BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay InVivo In Vivo / Animal Study AppType->InVivo MethodA Method A: pH Shift (NaOH/HCl) (High Solubility) ChemSyn->MethodA Standard DMSO_Tol Is DMSO tolerated? BioAssay->DMSO_Tol MethodC Method C: Cyclodextrin Complex (High Biocompatibility) InVivo->MethodC Preferred PH_Tol Is high/low pH tolerated? PH_Tol->MethodA Yes MethodB Method B: DMSO Stock + Dilution (Medium Solubility) DMSO_Tol->MethodB Yes (<1%) DMSO_Tol->MethodC No (Toxic)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols & Troubleshooting
Method A: The pH Shift (Standard Protocol)

Best for: Stock solutions, chemical synthesis, or buffers where pH can be re-adjusted.

The Science: The predicted isoelectric point (pI) of 4-Cl-D-Phe is approximately 5.6 [3].[1][2][3] At pH 7.0, the molecule is near its minimum solubility. By raising the pH > 9.0 (deprotonating the amine) or lowering pH < 2.0 (protonating the carboxylic acid), you create a net charge that drastically increases water solubility.

Protocol:

  • Weigh the target amount of 4-Cl-D-Phe.[1][2][3]

  • Add 1.0 equivalent of NaOH (1 M stock) or HCl (1 M stock).

    • Calculation: For 10 mg (approx 50 µmol) of 4-Cl-D-Phe (MW: 199.63 g/mol ), add 50 µL of 1 M NaOH.[1][2][3]

  • Vortex vigorously.[1][3] The solution should clarify.

  • Dilute to volume with water.

  • Critical Step: If adding to a buffered medium (like PBS), add the solution slowly while stirring. If the final pH of the buffer drops back near the pI (pH 5–6), the compound will precipitate.

Data Reference:

Solvent Condition Estimated Solubility Limit Notes
Water (pH 7, 25°C) < 5 mM Requires heating; unstable.[1][2][3]
1.0 eq. NaOH > 10 mM Stable stock solution [3].[3]

| 1.0 eq. HCl | > 10 mM | Stable stock solution.[3] |

Method B: The "Pre-Dissolve" (DMSO/Ethanol)

Best for: In vitro cell assays where small amounts of organic solvent are tolerated.

The Science: DMSO disrupts the hydrophobic interactions of the chlorophenyl ring. However, "crashing out" (precipitation) is common when diluting into aqueous media because the water molecules re-form the hydration shell, forcing the hydrophobic drug molecules to aggregate.

Protocol:

  • Prepare a 100 mM stock solution in 100% DMSO (anhydrous).

  • Sonicate for 5–10 minutes to ensure complete dissolution.

  • Dilution Step: Do not add the DMSO stock directly to a stagnant volume of media.

    • Correct Technique: Vortex the cell culture media/buffer rapidly. While vortexing, inject the DMSO stock into the center of the vortex.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[3]

Troubleshooting "Crashing Out":

  • Symptom: White cloudiness appears immediately upon dilution.[1][3]

  • Fix: Warm the media to 37°C before adding the stock. Cold media accelerates precipitation.[1][3]

Method C: Cyclodextrin Complexation (Advanced)

Best for: Animal studies (IV/IP) or sensitive cell lines where DMSO/pH extremes are toxic.

The Science:


-Cyclodextrins (specifically HP-

-CD) have a hydrophobic inner cavity that perfectly accommodates the para-chlorophenyl ring.[1][2][3] The hydrophilic outer shell renders the complex water-soluble without altering the pH [4].

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.[1][2][3]
    
  • Add 4-Cl-D-Phe to this solution at a 1:2 molar ratio (Drug:Cyclodextrin).

  • Stir continuously for 2–4 hours at room temperature.

  • Filter sterilize (0.22 µm).[3] The drug is now encapsulated and soluble at neutral pH.

Frequently Asked Questions (FAQs)

Q1: Does the D-enantiomer have different solubility than the L-enantiomer? A: No. In achiral solvents (like water, DMSO, or saline), enantiomers (D- and L-) have identical physical properties, including solubility and pKa [3].[2][3] You can rely on solubility data published for L-4-Chlorophenylalanine or the DL-racemate.[1][2][3] However, their biological interaction (enzyme inhibition, receptor binding) will be drastically different.

Q2: Can I buy the salt form directly to avoid these steps? A: Yes, but it is less common for the D-enantiomer. If you can source 4-Chloro-D-phenylalanine Hydrochloride , it will dissolve instantly in water.[1][2][3] If you cannot buy it, you can generate it in situ using Method A (using HCl) and lyophilizing the result to create a stable powder.

Q3: Is the compound stable in solution? A: 4-Cl-D-Phe is chemically stable in aqueous solution at room temperature.[1][2][3] However, if you use Method A (NaOH) , avoid storing it for long periods (>1 week) at pH > 10, as this can lead to slow racemization or degradation. Store neutral stocks at -20°C.

Q4: I see "floaters" even after sonicating in water. What are they? A: This is undissolved solid due to the high lattice energy. Do not filter them out; you will lose your dose.[3] You must add acid, base, or co-solvent to dissolve them fully before filtering.

References
  • PubChem. (2025).[3] 4-Chloro-L-phenylalanine | C9H10ClNO2.[1][2][3][4][5] National Library of Medicine.[3] [Link][3]

  • Riedel, D. et al. (2020).[3][6] The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem.[1][3] [Link]

  • Kicuntod, J. et al. (2016).[3] An Inclusion Complex of β-Cyclodextrin-L-Phenylalanine: 1H NMR and Molecular Docking Studies. ScienceAsia. [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield for 4-(4-Chlorophenyl)-D-phenylalanine Peptide Synthesis

Welcome to the technical support center for the synthesis of peptides incorporating 4-(4-Chlorophenyl)-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of peptides incorporating 4-(4-Chlorophenyl)-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this unnatural amino acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields and purity.

Introduction: The Challenge of Incorporating 4-(4-Chlorophenyl)-D-phenylalanine

4-(4-Chlorophenyl)-D-phenylalanine is a sterically hindered and hydrophobic amino acid. Its bulky chlorophenyl side chain can impede coupling reactions, while its hydrophobicity may lead to aggregation and purification difficulties. This guide offers practical, field-proven insights to overcome these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of peptides containing 4-(4-Chlorophenyl)-D-phenylalanine, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Steric Hindrance: The bulky 4-chlorophenyl group slows down the reaction rate. Standard coupling reagents may be insufficient.[1] 2. Suboptimal Reagent Activation: In-situ activating reagents may not be forming the highly reactive species needed. 3. Peptide Aggregation: The growing peptide chain, especially with hydrophobic residues, can aggregate on the resin, blocking reactive sites.[2]1. Use Potent Coupling Reagents: Employ aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) which are more effective for hindered couplings.[1] 2. Perform a Double Coupling: After the initial coupling, repeat the process with a fresh solution of activated amino acid to drive the reaction to completion.[3] 3. Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to overnight. Gentle heating can also be applied, but monitor for racemization.[1] 4. Optimize Solvent: Use N-methylpyrrolidone (NMP) instead of Dimethylformamide (DMF) for its superior solvating properties to reduce aggregation.[1]
Unexpected Mass in Final Product (+1 Da, +16 Da, etc.) 1. Dehalogenation (Loss of Cl, Gain of H): While generally stable, aggressive cleavage conditions or certain scavengers could potentially lead to dehalogenation. 2. Oxidation: If the peptide contains other susceptible residues like Met or Trp, oxidation can occur during cleavage.1. Confirm with Isotopic Pattern: Mass spectrometry of chlorinated peptides should show a characteristic M+2 peak with approximately one-third the intensity of the M peak due to the natural abundance of 37Cl. The absence of this pattern suggests dehalogenation.[1][3] 2. Use Appropriate Scavengers: Employ a standard scavenger cocktail like TFA/TIS/H2O (95:2.5:2.5) for cleavage.[4] For peptides with sensitive residues, consider scavenger cocktails designed to minimize oxidation.[2]
Difficult Purification by RP-HPLC 1. Poor Peak Shape: The hydrophobicity of the 4-chlorophenyl group can lead to peak tailing or broadening. 2. Co-elution of Impurities: Deletion sequences or other closely related impurities may be difficult to resolve from the main product.1. Optimize HPLC Gradient: Start with a shallow gradient (e.g., 1% change in acetonitrile per minute) to improve separation.[5] 2. Use TFA as an Ion-Pairing Reagent: Add 0.1% Trifluoroacetic Acid (TFA) to both aqueous and organic mobile phases to improve peak shape.[5] 3. Consider Alternative Stationary Phases: If standard C18 columns are ineffective, explore other options like C8 or phenyl-hexyl columns.
Poor Solubility of the Crude or Purified Peptide 1. High Hydrophobicity: The presence of 4-(4-Chlorophenyl)-D-phenylalanine significantly increases the overall hydrophobicity of the peptide.[6][7]1. Initial Dissolution in Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile.[6][7] 2. Gradual Addition of Aqueous Buffer: Once dissolved, slowly add the desired aqueous buffer to the peptide solution.[6][7] 3. Sonication: Use a sonication bath to aid in the dissolution of the peptide.

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for incorporating Fmoc-4-(4-Chlorophenyl)-D-phenylalanine-OH?

For sterically hindered amino acids like 4-(4-Chlorophenyl)-D-phenylalanine, standard carbodiimide reagents like DCC or DIC may result in low yields.[1] It is highly recommended to use more potent activating reagents.

  • Aminium/Uronium Salts: HATU, HBTU, and HCTU are excellent choices as they form highly reactive esters that can overcome steric barriers.[1]

  • Phosphonium Salts: PyBOP and PyAOP are also highly effective for such challenging couplings.

Q2: Should I perform a double coupling for this amino acid?

Yes, a double coupling is a highly recommended strategy to ensure the complete incorporation of 4-(4-Chlorophenyl)-D-phenylalanine, especially if a single coupling proves to be inefficient as determined by a ninhydrin test.[3]

Q3: What is the recommended solvent for the coupling reaction?

N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties, which can help to minimize peptide aggregation on the resin.[1] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Q4: Are there any specific side reactions to be aware of with the 4-chlorophenyl group?

The chloro-aromatic group is generally stable under standard Solid-Phase Peptide Synthesis (SPPS) conditions. The primary concern would be the potential for dehalogenation during the final cleavage from the resin. While not a commonly reported side reaction, it is a theoretical possibility under harsh acidic conditions. Using standard cleavage cocktails with scavengers should minimize this risk.

Q5: What is the best cleavage cocktail for a peptide containing 4-(4-Chlorophenyl)-D-phenylalanine?

A standard and effective cleavage cocktail for most peptides synthesized via Fmoc chemistry is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[4] TIS acts as a scavenger to trap reactive carbocations generated during the cleavage process. If your peptide contains other sensitive residues like Trp or Met, more complex scavenger cocktails may be necessary to prevent side reactions like oxidation.[2][4]

Q6: How can I confirm the successful incorporation and integrity of the 4-(4-Chlorophenyl)-D-phenylalanine residue?

Mass spectrometry is the most definitive method. Due to the natural isotopic abundance of chlorine (35Cl and 37Cl), any peptide containing a single chlorine atom will exhibit a characteristic isotopic pattern in the mass spectrum, with a primary peak (M) and a second peak at M+2 with roughly one-third the intensity of the primary peak.[1][3] This signature provides clear evidence of the presence of the chlorinated residue.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-4-(4-Chlorophenyl)-D-phenylalanine using HATU
  • Following the standard Fmoc-deprotection of the N-terminal amino group on the resin-bound peptide, thoroughly wash the resin with DMF.

  • In a separate vessel, pre-activate the Fmoc-4-(4-Chlorophenyl)-D-phenylalanine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF.

  • Perform a ninhydrin test to check for reaction completion.

  • If the test is positive (indicating incomplete coupling), repeat steps 2 through 4 with a fresh solution of activated amino acid.

Protocol 2: Standard Cleavage and Deprotection
  • After synthesis, thoroughly wash the peptide-resin with DCM and then methanol to shrink the resin, followed by drying under high vacuum for at least 4 hours.[4]

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the mixture to react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizations

SPPS Workflow for Incorporating a Hindered Amino Acid

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 End Elongated Peptide Coupling Coupling (Fmoc-4-Cl-Phe-OH + HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Test Ninhydrin Test Wash2->Test Test->Deprotection Negative (Complete) Double_Couple Repeat Coupling Test->Double_Couple Positive (Incomplete) Double_Couple->Wash2 Start Resin-Bound Peptide Start->Deprotection

Caption: Standard SPPS cycle with a decision point for double coupling.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Crude Peptide Yield Check_Coupling Review Coupling Protocol for 4-(4-Cl-Phe)-D-Phe Start->Check_Coupling Check_Cleavage Review Cleavage and Workup Procedure Start->Check_Cleavage Coupling_Reagent Using Potent Reagent? (HATU, PyBOP, etc.) Check_Coupling->Coupling_Reagent Cleavage_Time Sufficient Cleavage Time? (2-3 hours) Check_Cleavage->Cleavage_Time Double_Coupling Performed Double Coupling? Coupling_Reagent->Double_Coupling Yes Solution1 Action: Switch to HATU or PyBOP. Coupling_Reagent->Solution1 No Solvent_Choice Used NMP instead of DMF? Double_Coupling->Solvent_Choice Yes Solution2 Action: Implement Double Coupling. Double_Coupling->Solution2 No Solution3 Action: Switch to NMP as solvent. Solvent_Choice->Solution3 No Precipitation Successful Ether Precipitation? Cleavage_Time->Precipitation Yes Solution4 Action: Increase cleavage time. Cleavage_Time->Solution4 No Solution5 Action: Optimize precipitation (e.g., colder ether, more volume). Precipitation->Solution5 No

Caption: A decision tree for troubleshooting low peptide yield.

References

  • Insuasty, A., et al. (2023). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 28(1), 353. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Muzaffar-ur-Rehman, M., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8, 1-12.
  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Albericio, F., & Kates, S. A. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical Reviews, 101(2), 269–296.
  • Hancock, W. S. (Ed.). (2008). CRC handbook of HPLC for the separation of amino acids, peptides, and proteins. CRC press.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(20), 2739-2742.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting aggregation issues with 4-(4-Chlorophenyl)-D-phenylalanine peptides

Status: Operational Ticket ID: AGG-CL-PHE-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AGG-CL-PHE-001 Responder: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Troubleshooting for Aggregation in Halogenated D-Amino Acid Peptides

Executive Summary: The Halogen Trap

You are encountering aggregation not merely because your peptide is hydrophobic, but because you are fighting halogen bonding .

4-(4-Chlorophenyl)-D-phenylalanine (4-Cl-D-Phe) is a structural analog of Phenylalanine where the para-hydrogen is replaced by chlorine. This modification does two things:

  • Increases Hydrophobicity: It significantly lowers the solubility in aqueous media.

  • Induces

    
    -hole Interactions:  The chlorine atom creates an electron-deficient region (a 
    
    
    
    -hole) that forms strong, directional non-covalent bonds with electron-rich
    
    
    -systems of adjacent aromatic rings.

Unlike standard hydrophobic collapse, these aggregates are thermodynamically stabilized by specific stacking geometries. Standard "shake and bake" solubilization methods often fail because they do not disrupt these specific directional bonds.

Module 1: The Physics of Aggregation (Root Cause Analysis)

To solve the problem, we must visualize the enemy. The diagram below details the specific molecular mechanism driving your peptide's insolubility.

AggregationMechanism cluster_0 Molecular Drivers cluster_1 Macroscopic Outcome Cl_Phe 4-Cl-D-Phe Residue Pi_System Aromatic Ring (π-system) Cl_Phe->Pi_System Sigma_Hole Chlorine σ-hole (+ charge) Cl_Phe->Sigma_Hole Polarization Beta_Sheet Stabilized β-Sheet Stack Pi_System->Beta_Sheet Stacking Amplification Sigma_Hole->Pi_System Halogen Bonding (Directional Lock) Gelation Irreversible Gelation Beta_Sheet->Gelation Network Formation Precipitate Amorphous Precipitate Beta_Sheet->Precipitate Solvent Exclusion

Figure 1: Mechanism of Halogen-Driven Aggregation. The chlorine atom acts as a "molecular velcro," locking peptide chains together via


-hole interactions.

Module 2: Synthesis Troubleshooting (SPPS)

If your aggregation starts on the resin, no amount of HPLC magic will save the purity. 4-Cl-D-Phe residues are notorious for causing "difficult sequences" where the growing chain collapses, preventing Fmoc deprotection.

The "Chaotropic Shift" Protocol

Goal: Disrupt inter-chain hydrogen bonding during coupling.

ParameterStandard Protocol (Avoid)Recommended Protocol (Adopt) Mechanism of Action
Resin Polystyrene (PS)ChemMatrix (PEG-based) Higher swelling allows better solvent penetration into aggregates.
Loading 0.5 - 0.8 mmol/g< 0.25 mmol/g Reduces steric crowding (pseudo-dilution effect).
Solvent DMFNMP or DMF + Chaotropes NMP has higher dipole moment; chaotropes break H-bonds.
Temp Room Temp50°C - 75°C Kinetic energy overcomes the activation barrier of aggregation.
Step-by-Step: The Chaotropic Wash
  • Prepare Chaotropic Solution: Dissolve 0.8 M LiCl (Lithium Chloride) or 4 M KSCN (Potassium Thiocyanate) in DMF.

  • Pre-Coupling Wash: Before adding the activated amino acid, wash the resin with this solution for 5 minutes.

  • In-Situ Coupling: Perform the coupling reaction in the chaotropic solution (or a 1:1 mix with your coupling solvent).

  • Double Couple: Always double couple the 4-Cl-D-Phe and the subsequent amino acid.

Critical Note: If using microwave synthesis, avoid LiCl as it can cause arcing. Use NMP/DMF mixtures instead.

Module 3: Purification & Isolation

Symptom: The peptide elutes as a broad hump, or retention times shift between runs (ghost peaks). This indicates the peptide is aggregating on the column.

The "Hot Column" Technique

Standard TFA/Acetonitrile gradients often fail because they promote protonation of the peptide backbone, which ironically can stabilize hydrogen-bonded aggregates in hydrophobic peptides.

Protocol:

  • Stationary Phase: Use a C4 or Phenyl-Hexyl column instead of C18. The reduced hydrophobicity of the stationary phase reduces irreversible binding.

  • Temperature: Set column oven to 60°C . (Ensure your column is rated for this).

    • Why: At 60°C, the thermodynamic stability of the halogen-bonded aggregate is often compromised.

  • Mobile Phase Modifier:

    • Buffer A: 0.1% TFA in Water

    • Buffer B: 0.1% TFA in Isopropanol (IPA) / Acetonitrile (1:1) .

    • Why: IPA is a stronger eluent for lipophilic compounds and helps solvate the chlorophenyl group better than ACN alone.

Module 4: Reconstitution & Assay Handling

This is where most users fail. Adding aqueous buffer directly to the lyophilized powder results in a gel that will never dissolve.

The "Film-Rehydration" Workflow

You must monomerize the peptide before introducing it to water.

SolubilityWorkflow Start Lyophilized Powder Step1 1. Dissolve in HFIP (100%) Start->Step1 Break Beta-Sheets Step2 2. Evaporate to Film (N2 stream) Step1->Step2 Remove Volatiles Step3 3. Re-dissolve in DMSO (High Conc. Stock) Step2->Step3 Create Stable Monomers Step4 4. Pulse into Buffer (Vortexing) Step3->Step4 Final Usage

Figure 2: The Film-Rehydration Workflow. Using HFIP resets the peptide's secondary structure.

Detailed Protocol:

  • Disaggregation: Dissolve the peptide in 100% 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .

    • Concentration: 1 mg/mL.

    • Action: Sonicate for 5 minutes. HFIP is the only solvent reliable enough to break the halogen-stabilized

      
      -sheets.
      
  • Film Formation: Aliquot the solution into glass vials. Evaporate the HFIP under a gentle stream of nitrogen gas. You will be left with a thin peptide film on the glass.

    • Storage: These films can be stored at -20°C or -80°C.

  • Reconstitution: When ready to use, add 100% dry DMSO to the film to create a high-concentration stock (e.g., 5-10 mM).

  • Buffer Introduction: Add the DMSO stock dropwise to your assay buffer while vortexing.

    • Limit: Keep final DMSO concentration < 1-5% depending on assay tolerance.

Frequently Asked Questions (FAQs)

Q: Why can't I just use sonication to dissolve the aggregates? A: Sonication provides kinetic energy but does not change the thermodynamics. With 4-Cl-D-Phe, the aggregates are often the thermodynamically preferred state in water. You might disperse them temporarily, but they will re-form (often as invisible proto-fibrils) within minutes, leading to erratic assay data.

Q: Can I use D-amino acids to break the aggregation? A: While D-amino acids are often used to disrupt L-peptide fibrils, a peptide containing 4-Cl-D-Phe is already a D-peptide (or mixed). If the sequence allows, the D-isomer can still stack with itself. The chlorine atom drives this interaction regardless of chirality if the geometric fit allows it.

Q: My peptide crashes out of solution during the bioassay (pH 7.4). What now? A: Check the pI (isoelectric point). If your peptide is neutral at pH 7.4, it will aggregate.

  • Fix: Add a solubility tag (like Poly-Lysine) to the N-terminus during synthesis if possible.

  • Immediate Fix: If the assay permits, add 0.05% Tween-20 or 0.1% BSA to the buffer before adding the peptide. This coats the hydrophobic patches and prevents the "clumping" of the chlorophenyl groups.

References

  • Tickler, A. K., & Wade, J. D. Overview of solid phase synthesis of "difficult peptide" sequences.[1] Current Protocols in Protein Science.[1] (2007).[1] Retrieved from [Link]

  • Material Advances (RSC). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. (2021). Retrieved from [Link]

  • Frontiers in Chemistry. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020).[2][3] Retrieved from [Link]

  • MDPI. Exploring the Early Stages of the Amyloid Aβ(1–42) Peptide Aggregation Process: An NMR Study (HFIP Usage). (2021). Retrieved from [Link]

Sources

Optimization

storage stability and degradation of 4-(4-Chlorophenyl)-D-phenylalanine

Welcome to the dedicated support resource for 4-(4-Chlorophenyl)-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for 4-(4-Chlorophenyl)-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to ensure the integrity of your experiments by addressing common challenges related to the storage, stability, and degradation of this compound.

Troubleshooting Guide: Experimental Observations

Users may encounter various issues during the handling and experimental use of 4-(4-Chlorophenyl)-D-phenylalanine. This table is structured to help you rapidly identify potential causes and implement effective solutions.

Observed ProblemPotential Cause(s)Recommended Solution & Rationale
Inconsistent biological activity or analytical results between lots or over time. Compound Degradation: The compound may have degraded due to improper storage (exposure to moisture, light, or elevated temperatures) or repeated freeze-thaw cycles of stock solutions.Solution: 1. Verify that the solid compound is stored in a tightly sealed container in a cool, dry, and dark place; long-term storage at -20°C is often recommended.[1][2] 2. Prepare fresh stock solutions for critical experiments. 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Rationale: Minimizing exposure to environmental factors that accelerate chemical breakdown ensures the compound's integrity and experimental reproducibility.
Appearance of new, unexpected peaks in HPLC/LC-MS chromatograms. Formation of Degradants: Exposure to harsh conditions (e.g., strong acids/bases, oxidizers, high heat, or UV light) can cause the parent compound to degrade into multiple byproducts.[3][4]Solution: 1. Protect solutions from light and heat. 2. Ensure the pH of your experimental buffer is compatible with the compound's stability. 3. To identify the unknown peaks, consider performing a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) to generate potential degradants as reference markers.[5][6] Rationale: A stability-indicating analytical method is crucial. Understanding the degradation profile helps in distinguishing impurities from genuine experimental results.
Solid compound appears discolored (e.g., yellow or brown instead of white/off-white). Significant Degradation/Impurity: Discoloration is a strong visual indicator of chemical degradation or the presence of impurities from synthesis or storage.Solution: 1. Do not use the discolored compound for experiments. 2. Procure a new, high-purity lot of the compound. 3. Re-evaluate your storage conditions to prevent future degradation. Rationale: Using a compromised compound will lead to unreliable and unpublishable data. The purity specified on the certificate of analysis is only valid for properly stored material.
Poor or inconsistent solubility in aqueous buffers. Intrinsic Physicochemical Properties: As a derivative of phenylalanine, the compound may have limited aqueous solubility, which can be pH-dependent.Solution: 1. Check the product's data sheet for solubility information. 2. Attempt dissolution in a small amount of a water-miscible organic solvent (e.g., ethanol or DMSO) before diluting with your aqueous buffer.[2] 3. Adjust the pH of the final buffer, as solubility may increase at pH values away from the isoelectric point. Rationale: Ensuring complete dissolution is critical for accurate dosing and concentration-dependent studies. Always prepare a concentrated stock in an appropriate solvent first.
Loss of Mass Balance in Quantitative Assays. Formation of Volatile or Non-UV Active Degradants: The sum of the parent compound and its observed degradation products does not equal the initial amount.Solution: 1. Use complementary detection methods. If using UV detection, couple it with a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect compounds with poor or no chromophore. 2. Consider the possibility of fragmentation into smaller, volatile molecules (like CO₂, HCl) that would not be detected by typical chromatographic methods.[7] Rationale: Achieving mass balance confirms that your analytical method can account for all major components, which is a key requirement for a validated, stability-indicating method.[6]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the definitive optimal storage conditions for solid 4-(4-Chlorophenyl)-D-phenylalanine?

For maximum stability, the solid compound should be stored in a tightly closed container to prevent moisture uptake, in a dry, cool, and well-ventilated area protected from light.[7][8] For long-term storage, a temperature of -20°C is recommended to ensure stability over several years.[1][2] Short-term storage at room temperature is permissible for some products, but always consult the manufacturer's specific recommendations.[9]

Q2: How should I prepare and store stock solutions of the compound?

Stock solutions should be prepared in a suitable solvent where the compound is highly soluble, such as ethanol or DMSO.[2] It is advisable to purge the solvent with an inert gas like nitrogen or argon before dissolution to minimize oxidative degradation.[2] Once prepared, stock solutions should be aliquoted into single-use vials and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Degradation and Stability

Q3: What are the likely chemical degradation pathways for 4-(4-Chlorophenyl)-D-phenylalanine?

While a specific, exhaustive degradation map is not readily published, based on its chemical structure (an amino acid with a chlorinated aromatic ring), several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The amide linkage is generally stable, but under harsh acidic or basic conditions, hydrolysis could occur.

  • Oxidation: The phenyl ring and the amino acid backbone can be susceptible to oxidation, potentially leading to hydroxylated species or cleavage of the molecule.

  • Photodegradation: Aromatic systems, especially those with halogens, can be sensitive to light. UV exposure could lead to dehalogenation or the formation of radical species, initiating further degradation.

  • Thermal Decomposition: At high temperatures, the molecule will decompose. Hazardous decomposition products include oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride gas due to the chlorine atom.[7]

The following diagram illustrates these potential degradation-inducing factors.

cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 4-(4-Chlorophenyl)-D-phenylalanine Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis leads to Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation leads to Photolysis Photolysis (UV/Light Exposure) Parent->Photolysis leads to Thermal Thermal Stress Parent->Thermal leads to P1 Hydroxylated Species Hydrolysis->P1 Oxidation->P1 P3 Decarboxylated Species Oxidation->P3 P2 Dehalogenated Species Photolysis->P2 P4 Volatiles (CO₂, HCl, NOx) Thermal->P4

Caption: Conceptual workflow of potential degradation pathways.

Q4: How can I proactively assess the stability of this compound in my specific experimental matrix (e.g., formulation buffer, cell culture media)?

The most robust approach is to conduct a "forced degradation" or "stress testing" study.[3][4] This involves intentionally exposing the compound in your specific matrix to stressful conditions to accelerate degradation.

A typical workflow for this is as follows:

A Prepare Compound in Experimental Matrix B Expose Aliquots to Stress Conditions (Heat, Light, Acid, Base, Oxidizer) A->B Step 1 C Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) B->C Step 2 D Use Stability-Indicating Method (e.g., HPLC-UV/MS) C->D Step 3 E Evaluate Results D->E Step 4 F Determine Degradation Rate & Identify Degradants E->F Outcome

Caption: Experimental workflow for a forced degradation study.

This process not only reveals the compound's stability but also helps validate that your analytical method can separate the parent compound from any potential degradants, a critical aspect of regulatory compliance and data integrity.[5][6] An acceptable level of degradation for these studies is often targeted between 5-20%.[5]

Analytical Methods

Q5: What is the recommended analytical technique for assessing the purity and stability of 4-(4-Chlorophenyl)-D-phenylalanine?

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[10] For stability studies, an HPLC method coupled with a UV detector is essential. To create a truly "stability-indicating" method, you must demonstrate that the analytical method can resolve the parent peak from all potential degradation products and impurities.[3] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the structures of any unknown peaks that appear during stability or forced degradation studies.

References

  • DL-4-Chlorophenylalanine - Safety Data Sheet - ChemicalBook. (2025, December 13).
  • Safety D
  • Safety D
  • DL-4-Chlorophenylalanine - SAFETY D
  • 4-Chloro-DL-phenylalanine methyl ester hydrochloride - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • 2-Chloro-L-phenylalanine - Apollo Scientific.
  • Development of forced degradation and stability indic
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2).
  • Safety Data Sheet: Boc-L-Phenylalanine - Carl ROTH.
  • 2-Chloro-L-phenylalanine - PRODUCT INFORM
  • HOW TO APPROACH A FORCED DEGRAD
  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
  • forced degrad
  • The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections - The University of British Columbia.
  • L-phenylalanine degradation IV (mammalian, via side chain)
  • Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - MDPI. (2020, March 18).
  • Phenylalanine (Phe) metabolic pathway showing deficient enzymatic...
  • Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson's disease in an Egyptian cohort - PMC. (2024, March 7).
  • Phenylalanine - Wikipedia.
  • Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC. (2022, April 3).
  • 4-Amino-L-phenylalanine Hydrochloride 99+% (HPLC)
  • Phenylalanine antimetabolite effect on development. I.
  • Biotransformation of (±)-4-(chlorophenyl)phenylmethanol, 1.
  • 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals.
  • Case 67: Phenylalanine Hydroxylase: An Investigation of Its Structure Leads to the Development of PKU New Therapies. (2019, November 20).
  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed. (1978, September 15).
  • Pre-analytic decrease of phenylalanine in plasma of patients with phenylketonuria treated with pegvaliase - ResearchG

Sources

Troubleshooting

resolving incomplete coupling of 4-(4-Chlorophenyl)-D-phenylalanine

Ticket ID: #CP-D-PHE-4CL-001 Topic: Resolving Incomplete Coupling of 4-(4-Chlorophenyl)-D-phenylalanine Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1] Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-D-PHE-4CL-001 Topic: Resolving Incomplete Coupling of 4-(4-Chlorophenyl)-D-phenylalanine Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary

You are encountering difficulty coupling 4-(4-Chlorophenyl)-D-phenylalanine (Fmoc-4-Cl-D-Phe-OH). This is a known "difficult sequence" bottleneck.[1] The failure stems from a convergence of three antagonistic factors:

  • Steric Bulk: The para-chloro substituent increases the hydrodynamic radius of the side chain, hindering access to the N-terminal amine.

  • Kinetic Disadvantage: D-isomers inherently couple slower than L-isomers due to the conformational mismatch with the growing L-peptide helix (unless the entire chain is D).[1]

  • Hydrophobic Aggregation: The lipophilic chlorophenyl ring promotes inter-chain

    
    -sheet aggregation ("steric zipper"), causing the resin to shrink and occlude reactive sites.
    

Below is the tiered troubleshooting guide to resolve this specific coupling failure.

Tier 1: Diagnostic & Immediate Mitigation[1]

Q: I see a positive Kaiser test after double coupling. Is my reagent bad? A: It is likely not the reagent quality, but the choice of reagent and base. Standard HBTU/DIEA protocols often fail here. The 4-Cl-D-Phe residue requires a more aggressive activation ester but a milder base to prevent racemization.[1]

Immediate Action Plan: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) combined with 2,4,6-Collidine (TMP) .[1]

  • Why HATU? The aza-benzotriazole moiety (HOAt) creates a more reactive ester than HBTU/HOBt due to the neighboring pyridine nitrogen (anchimeric assistance), boosting coupling rates by ~10-fold for sterically hindered amines.

  • Why Collidine? Strong bases like DIEA or DBU can abstract the

    
    -proton of the activated D-amino acid, leading to racemization (conversion to L-isomer). Collidine is weaker (pKa ~7.[1][2]4) and sterically hindered, significantly reducing this risk while maintaining sufficient basicity for activation.[1]
    

Recommended Protocol A (Manual/Automated):

  • Dissolve: 4 eq. Fmoc-4-Cl-D-Phe-OH + 3.9 eq.[1] HATU in NMP (N-Methyl-2-pyrrolidone).[1]

  • Activate: Add 8 eq. Collidine immediately before adding to the resin.

  • Reaction: Shake for 60–90 minutes.

  • Monitor: Perform a chloranil test (more sensitive than Kaiser for secondary amines, but valid here for difficult primary amines).

Tier 2: Breaking Aggregation (The "Magic Mixture")

Q: Even with HATU, the coupling is sluggish (60-70% conversion). The resin looks "clumped." What now? A: The resin clumping confirms hydrophobic aggregation . The peptide chains are hydrogen-bonding to each other rather than being solvated.[1][3] You must disrupt these secondary structures physically or chemically.[1]

Solution: Chaotropic Salt Wash & Solvent Switch Standard DMF is insufficient to solvate hydrophobic chlorinated peptides.[1]

Solvent/AdditiveRoleRecommendation
NMP Superior solvation of hydrophobic chains compared to DMF.[1][4]Mandatory replacement for DMF.[1][4]
0.8M LiCl in DMF Chaotropic agent; disrupts H-bonds between peptide chains.[1][4]Wash resin before coupling.[1][4]
"Magic Mixture" DCM/DMF/NMP (1:1:1) + 1% Triton X-100Use if NMP alone fails.[1]

Recommended Protocol B (Aggregation Breaker):

  • Pre-Wash: Wash resin with 0.8M LiCl in DMF (3 x 2 min). This swells the resin and breaks

    
    -sheets.[1]
    
  • Coupling: Perform coupling in NMP using the HATU/Collidine protocol (Tier 1).

  • Temperature: Elevate reaction to 50°C (conventional heating). Note: Do not exceed 50°C with basic activation for extended periods to avoid racemization.

Tier 3: Microwave-Assisted Synthesis (The "Nuclear Option")

Q: Can I use my microwave synthesizer? I'm worried about the chlorine falling off or racemization. A: Yes, microwave irradiation is highly effective for this residue. The aryl-chlorine bond is stable under standard SPPS microwave conditions.[1] However, racemization is a high risk at elevated temperatures for D-amino acids.[1]

Microwave Parameters for 4-Cl-D-Phe:

  • Power: 25–30 Watts (maintain constant temperature, avoid power spikes).

  • Temperature: Strict limit of 75°C . (Standard 90°C protocols cause significant epimerization).[1]

  • Time: 5 minutes (single coupling) or 2 x 5 minutes (double coupling).

  • Reagents: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1]

    • Why? HATU is too aggressive at high heat and can cause capping/termination.[1] DIC/Oxyma is the gold standard for microwave SPPS, offering high coupling efficiency with minimal racemization (less than 0.5% at 75°C).

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for resolving this coupling issue.

Troubleshooting_4Cl_D_Phe Start Start: Incomplete Coupling of Fmoc-4-Cl-D-Phe-OH Check_Resin Check Resin Swelling (Is it clumped?) Start->Check_Resin Aggregated Yes: Aggregation Detected Check_Resin->Aggregated Clumping/Shrinkage Not_Aggregated No: Kinetic/Steric Issue Check_Resin->Not_Aggregated Resin flows freely Tier2 Tier 2: Chaotropic Wash 0.8M LiCl Pre-wash Aggregated->Tier2 Tier1 Tier 1: Reagent Switch HATU + Collidine in NMP Not_Aggregated->Tier1 Tier3 Tier 3: Microwave (MW) DIC/Oxyma @ 75°C Tier1->Tier3 Coupling <99% Success Verify: Chloranil/Kaiser Test & HPLC (Check Racemization) Tier1->Success Coupling >99% Tier2->Tier1 Proceed to Coupling Tier2->Tier3 If Tier 1 fails Tier3->Success

Figure 1: Decision matrix for optimizing difficult coupling of halogenated D-amino acids.

Mechanism of Failure & Resolution

Understanding why the coupling fails ensures you can prevent it in future steps.

Mechanism Steric 4-Cl-Phenyl Ring (Steric Bulk) Target Inaccessible N-Terminal Amine Steric->Target Blocks D_Config D-Configuration (Kinetic Mismatch) D_Config->Target Slows BetaSheet Inter-chain Beta Sheets (Hydrophobic Zipper) BetaSheet->Target Hides Result Successful Coupling Target->Result Restored Reactivity HATU HATU/HOAt (Fast Activation) HATU->Steric Overcomes NMP_LiCl NMP + LiCl (Disrupt H-Bonds) NMP_LiCl->BetaSheet Breaks MW_Heat Microwave Energy (Kinetic Boost) MW_Heat->D_Config Accelerates

Figure 2: Mechanistic intervention points.[1] Green boxes represent the solutions applied to the red inhibitors.

Frequently Asked Questions (FAQs)

Q: Will the chlorine atom survive TFA cleavage? A: Yes. The aryl-chloride bond (Cl attached to the phenyl ring) is chemically stable to standard TFA/scavenger cocktails (TFA/TIS/Water).[1] It does not require special scavengers unlike Trp or Met.[1] However, ensure you do not use extremely harsh reducing conditions that might favor hydrodehalogenation, though this is rare in SPPS.

Q: How do I check for racemization after synthesis? A: You cannot rely on standard C18 HPLC alone, as the D- and L- isomers often co-elute.

  • Method 1: Use a Chiral HPLC column (e.g., Chiralpak).[1]

  • Method 2: Use "Marfey’s Reagent" (FDAA) derivatization post-cleavage, followed by standard C18 HPLC.[1] The diastereomers formed will have distinct retention times.

Q: Can I use Pseudoprolines? A: Pseudoprolines are excellent for breaking aggregation, but they are specific to Serine, Threonine, and Cysteine residues. If your sequence contains a Ser/Thr/Cys after (C-terminal to) the 4-Cl-D-Phe, insert a pseudoproline there.[1] If not, you must rely on the NMP/LiCl strategy or backbone protection (Hmb/Dmb) on the preceding residue.

References
  • Albericio, F., et al. (1998).[1][5] Preparation and handling of peptides containing methionine and cysteine. Journal of Organic Chemistry. (Contextual citation regarding coupling stability and reagents).

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][4] Journal of the American Chemical Society. (Foundational text for HATU/HOAt efficiency).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Structural Elucidation of 4-(4-Chlorophenyl)-D-phenylalanine

This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete structural characterization of 4-(4-Chlorophenyl)-D-phenylalanine, a non-proteinogenic am...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete structural characterization of 4-(4-Chlorophenyl)-D-phenylalanine, a non-proteinogenic amino acid of significant interest in drug development and peptide chemistry. We move beyond a simple recitation of data, focusing instead on the strategic application of a suite of NMR experiments—from foundational 1D methods to advanced 2D correlation spectroscopy—to build an unambiguous structural assignment. The experimental choices and data interpretation are explained from a first-principles perspective, ensuring a robust and self-validating analytical workflow.

Foundational Analysis: 1D NMR Spectroscopy

One-dimensional NMR serves as the cornerstone of any structural analysis, providing an initial census of the proton and carbon environments within the molecule.

Proton (¹H) NMR Spectroscopy

¹H NMR is the initial and most sensitive experiment, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).

For 4-(4-Chlorophenyl)-D-phenylalanine, the spectrum is logically divided into two regions: the aliphatic backbone and the aromatic rings. The protons on the D-phenylalanine core (α-H and β-CH₂) typically appear between 3.0 and 4.5 ppm, while the protons on the two aromatic rings are found further downfield, usually between 7.0 and 7.5 ppm. The para-substitution on the chlorophenyl ring results in a characteristic AA'BB' splitting pattern, a set of two symmetric doublets, which is a key signature for this arrangement.[1]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of 4-(4-Chlorophenyl)-D-phenylalanine in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those on the amine and carboxylic acid groups.[2][3]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • Ensure the spectral width covers the range of 0-10 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like TMS.

Carbon-13 (¹³C) NMR Spectroscopy

While less sensitive than ¹H NMR, ¹³C NMR is critical for determining the number and type of carbon atoms. The spectrum for our target molecule will show distinct signals for the carbonyl carbon (~170-175 ppm), the aromatic carbons (~120-140 ppm), the α-carbon (~55 ppm), and the β-carbon (~37 ppm).[4][5] Broadband proton decoupling is standardly applied to simplify the spectrum, resulting in a single sharp peak for each unique carbon environment.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • Acquisition:

    • Acquire a ¹³C spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

    • Set the spectral width to encompass 0-200 ppm.

  • Processing: Process the data similarly to the ¹H spectrum.

Unambiguous Assignment: 2D NMR Correlation Techniques

While 1D NMR provides a list of signals, 2D NMR reveals the connectivity between atoms, allowing for the definitive assignment of each proton and carbon signal to its specific position in the molecular structure. The logical workflow involves using the initial 1D data to guide the interpretation of a series of 2D experiments.

G cluster_1D 1D NMR Foundation cluster_2D 2D NMR Connectivity H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Multi-Bond Correlations) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Final Complete Structural Assignment COSY->Final HSQC->Final HMBC->Final

Figure 1: Workflow for complete NMR structural elucidation.
COSY (Correlation Spectroscopy)

The COSY experiment is the first step in mapping connectivity, identifying protons that are coupled to each other, typically through two or three bonds.[6] For 4-(4-Chlorophenyl)-D-phenylalanine, the key expected correlation is between the α-proton and the two diastereotopic β-protons. This confirms the alanine backbone fragment.

Experimental Protocol: DQF-COSY

  • Setup: Use the same sample. A Double Quantum Filtered (DQF)-COSY is often preferred for cleaner spectra with reduced diagonal peaks.[6]

  • Acquisition: This is a proton-detected experiment. Acquire a 2D matrix, typically with 1024 points in the direct dimension (F2) and 256-512 points in the indirect dimension (F1).

  • Interpretation: A cross-peak at the intersection of two different proton signals (F1, F2) indicates that these protons are J-coupled.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[7] This is the most effective way to assign the signals of protonated carbons.

Experimental Protocol: HSQC

  • Setup: This proton-detected experiment is highly sensitive.

  • Acquisition: Acquire a 2D data set correlating the ¹H (F2 axis) and ¹³C (F1 axis) chemical shifts.

  • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. By tracing from an assigned proton on the F2 axis to a cross-peak and then to the F1 axis, the chemical shift of its attached carbon is determined.[8] For example, the signal for the α-H will show a correlation to the α-¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is crucial for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, sometimes 4).[7] This technique is essential for identifying quaternary (non-protonated) carbons and for linking different molecular fragments.

Key HMBC Correlations for 4-(4-Chlorophenyl)-D-phenylalanine:

  • β-protons to Aromatic Carbons: The β-protons will show correlations to the quaternary carbon and two ortho carbons of the phenyl ring, linking the alanine backbone to the first aromatic ring.

  • α-proton to Carbonyl Carbon: A clear correlation from the α-proton to the carboxylic acid carbonyl carbon confirms this connectivity.

  • Aromatic Protons to Quaternary Carbons: Protons on the phenyl ring will show correlations to the quaternary carbon of the chlorophenyl ring, establishing the link between the two aromatic systems.

G Ha α-H Ca α-C Ha->Ca HSQC Hb β-H Ha->Hb COSY Cb β-C Ha->Cb HMBC Ccarbonyl C=O Ha->Ccarbonyl HMBC Hb->Ca HMBC Hb->Cb HSQC Cq Cq (Aryl) Hb->Cq HMBC

Figure 2: Key 2D NMR correlations in the molecular backbone.

Experimental Protocol: HMBC

  • Setup: A proton-detected experiment.

  • Acquisition: Similar to HSQC, this correlates ¹H and ¹³C shifts. The experiment is optimized for a long-range coupling constant, typically around 8 Hz, to detect 2- and 3-bond correlations.[7]

  • Interpretation: The absence of direct (one-bond) correlations helps to distinguish HMBC from HSQC. Cross-peaks confirm long-range connectivity, which is vital for assigning quaternary carbons like the carbonyl and the two aromatic carbons bonded to other carbons (C-1' and C-4').[8]

Data Summary and Comparative Analysis

The combination of these techniques provides a synergistic and self-validating approach to structural confirmation. The following table summarizes the expected NMR data based on available information for structurally similar compounds.[4][5][9]

Atom Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key 2D Correlations
Carboxyl (-COOH)~10-12 (broad)~171.5HMBC from α-H, β-H
Alpha (α-CH)~4.25 (dd)~53.8COSY to β-H; HSQC to Cα; HMBC to C=O, Cβ, C1'
Beta (β-CH₂)~3.2 (m)~36.5COSY to α-H; HSQC to Cβ; HMBC to Cα, C1', C2'/C6'
Phenyl C1'-~134.5HMBC from β-H, H2'/H6'
Phenyl C2'/C6'~7.32 (d)~130.8HSQC to C2'/C6'; HMBC to C4', C1'
Phenyl C3'/C5'~7.40 (d)~128.8HSQC to C3'/C5'; HMBC to C1', C4'-Cl
Chlorophenyl C4'-Cl-~132.3HMBC from H3'/H5'

Note: Chemical shifts are approximate and can vary based on solvent, pH, and concentration. Data is synthesized from related compounds such as the methyl ester hydrochloride derivative in DMSO-d₆.[4]

Conclusion: A Strategy for Unambiguous Characterization

The structural elucidation of 4-(4-Chlorophenyl)-D-phenylalanine is not achieved by a single experiment but by the logical integration of multiple NMR techniques. ¹H and ¹³C NMR provide the fundamental framework of atomic environments. COSY connects the proton spin systems, primarily identifying the alanine backbone. HSQC definitively links protons to their directly attached carbons. Finally, HMBC serves as the master tool, bridging molecular fragments and assigning the non-protonated quaternary carbons to complete the structural puzzle. This multi-faceted approach ensures the highest degree of confidence and scientific rigor, providing a trustworthy and authoritative characterization essential for research and development applications.

References

  • W. H. Gmeiner, S. M. Eleff, and S. W. Fesik. "Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure." PNAS, 1992. [Link]

  • Y. Ishii, S. Oishi, and H. Ohno. "¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules, 2022. [Link]

  • Y. Wang, et al. "Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy." Analytical Chemistry, 2023. [Link]

  • K. Tonan and S. Ikawa. "Effect of solvent on an NMR chemical shift difference between glycyl geminal alpha-protons as a probe of beta-turn formation of short peptides." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2003. [Link]

  • H. R. Kricheldorf. "¹⁵N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino." Organic Magnetic Resonance, 1979. [Link]

  • A. C. J. H. van der Ham, et al. "Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)." The Journal of Organic Chemistry, 2022. [Link]

  • A. C. J. H. van der Ham, et al. "Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)." PMC, 2022. [Link]

  • SpectraBase. "L-Phenylalanine, N-butyryl-, methyl ester - Optional[¹³C NMR] - Chemical Shifts." SpectraBase. [Link]

  • National Center for Biotechnology Information. "4-Chloro-L-phenylalanine." PubChem Compound Database. [Link]

  • P. E. S. Smith, et al. "High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins." Chemical Science, 2021. [Link]

  • A. Dayalan, et al. "Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes." Asian Journal of Chemistry, 2007. [Link]

  • Royal Society of Chemistry. "Supplementary Data." RSC Publishing. [Link]

  • National Center for Biotechnology Information. "4-Chloro-DL-phenylalanine methyl ester hydrochloride." PubChem Compound Database. [Link]

  • Y. Zhang, et al. "Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase." PMC, 2017. [Link]

  • San Diego State University NMR Facility. "Common 2D (COSY, HSQC, HMBC)." SDSU Department of Chemistry. [Link]

  • A. S. Kumar, et al. "Synthesis and characterization of a series of phenyl piperazine based ligands." Semantic Scholar, 2020. [Link]

  • D. Nietlispach, et al. "Improved spectral resolution of [¹³C,¹H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive ¹³C-labelled precursors." Journal of Biomolecular NMR, 2023. [Link]

  • Columbia University NMR Core Facility. "HSQC and HMBC." Columbia University Chemistry. [Link]

  • Allery Chemistry. "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." YouTube, 2020. [Link]

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma Blog, 2018. [Link]

  • G. P. Pan, et al. "[Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]." Guang Pu Xue Yu Guang Pu Fen Xi, 2004. [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Identification of 4-(4-Chlorophenyl)-D-phenylalanine

For: Researchers, scientists, and drug development professionals engaged in the analysis of non-canonical amino acids and related pharmaceutical compounds. Introduction: The Analytical Challenge of Modified Amino Acids I...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of non-canonical amino acids and related pharmaceutical compounds.

Introduction: The Analytical Challenge of Modified Amino Acids

In the landscape of modern drug discovery and proteomics, the incorporation of non-canonical amino acids (ncAAs) like 4-(4-Chlorophenyl)-D-phenylalanine is a critical strategy for developing novel therapeutics and probing biological systems. This particular compound, a derivative of phenylalanine, introduces a chlorine atom onto the phenyl ring, significantly altering its physicochemical properties. Accurate and unambiguous identification of such modified amino acids is paramount for ensuring product quality, understanding metabolic fate, and elucidating structure-activity relationships.

Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the gold standard for this analytical challenge.[1][2] Its unparalleled sensitivity and specificity allow for the confident identification and quantification of analytes in complex matrices.[3] This guide provides an in-depth comparison of mass spectrometric strategies for the identification of 4-(4-Chlorophenyl)-D-phenylalanine, grounded in the fundamental principles of ionization and fragmentation, and offers a field-proven experimental protocol.

Pillar 1: Foundational Principles of MS-Based Identification

The cornerstone of identifying a molecule via mass spectrometry is the precise measurement of its mass-to-charge ratio (m/z) and the systematic interpretation of its fragmentation pattern.

Molecular Mass and Ionization

4-(4-Chlorophenyl)-D-phenylalanine has a molecular formula of C₉H₁₀ClNO₂ and a monoisotopic molecular weight of approximately 199.63 g/mol .[4][5][6] For MS analysis, the molecule must first be ionized. Electrospray Ionization (ESI) is the preferred method for amino acids as it is a "soft" ionization technique that typically produces an intact protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[1]

Therefore, the primary ion we expect to observe in the mass spectrum will be:

  • [M+H]⁺ ≈ 200.0473 m/z

A key identifying feature will be the characteristic isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. This results in two distinct peaks for the molecular ion: one for the molecule containing ³⁵Cl ([M+H]⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl ([M+2+H]⁺) at roughly 2 m/z units higher. This isotopic signature is a powerful confirmation of the presence of chlorine.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

While accurate mass measurement of the precursor ion provides strong evidence, it is not sufficient for unambiguous identification. Tandem mass spectrometry (MS/MS) is required to generate a structural fingerprint. In this process, the [M+H]⁺ precursor ion is isolated and then fragmented by colliding it with an inert gas, a process known as Collision-Induced Dissociation (CID).[7]

The fragmentation of phenylalanine and its derivatives is well-understood.[8][9][10] The primary fragmentation pathways involve neutral losses from the amino acid backbone and cleavage of the side chain. Based on the structure of 4-(4-Chlorophenyl)-D-phenylalanine, we can predict a characteristic fragmentation pattern.

Pillar 2: Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometer significantly impacts the quality and type of data obtained. The two most relevant platforms for this application are High-Resolution Mass Spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) instrument, and tandem mass spectrometry on a Triple Quadrupole (QqQ) instrument.

FeatureHigh-Resolution MS (e.g., Q-TOF)Triple Quadrupole MS (QqQ)
Primary Application Confident identification, structural elucidation of unknowns.Targeted quantification, routine screening.
Mass Accuracy High (< 5 ppm)Low (~0.1-0.5 Da)
Resolution High (> 20,000 FWHM)Low (~0.7 FWHM)
Key Advantage for Topic Provides high-confidence elemental composition of precursor and fragment ions.[11]Superior sensitivity and specificity for quantification using Multiple Reaction Monitoring (MRM).
Workflow Full scan MS to get accurate mass, followed by MS/MS to acquire high-resolution fragment spectra.Precursor ion is selected in Q1, fragmented in q2 (collision cell), and a specific product ion is selected in Q3.

Expert Recommendation: For initial identification and structural confirmation, a high-resolution instrument like a Q-TOF or Orbitrap is superior. The high mass accuracy allows for the confident determination of the elemental formula of both the precursor and its fragments, which is invaluable for a novel or modified compound. For routine, high-throughput quantification once the compound and its key fragments are known, a Triple Quadrupole instrument offers unmatched sensitivity and robustness.

Pillar 3: A Validated Experimental Protocol for LC-MS/MS Identification

This section details a robust workflow for the confident identification of 4-(4-Chlorophenyl)-D-phenylalanine. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for amino acid identification.

Step 1: Sample Preparation & Chromatography

The goal of chromatography is to separate the analyte from matrix components, ensuring a clean signal for the mass spectrometer. Analysis of underivatized amino acids can be challenging due to their polar nature, but modern columns make it feasible.[3][12][13]

  • Rationale: A reversed-phase C18 column is a versatile starting point. The addition of an acid like formic acid to the mobile phase serves two critical purposes: it protonates the analyte, making it amenable to positive mode ESI, and it improves the peak shape on the C18 stationary phase.

  • Protocol:

    • Prepare a stock solution of 4-(4-Chlorophenyl)-D-phenylalanine at 1 mg/mL in 50:50 acetonitrile:water.

    • Create a working standard at 1 µg/mL by diluting the stock solution in Mobile Phase A.

    • LC System: Standard UHPLC/HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

Step 2: Mass Spectrometry and Fragmentation
  • Rationale: The MS will first be set to perform a full scan to locate the protonated precursor ion ([M+H]⁺). Once its m/z is confirmed, a targeted MS/MS experiment will be performed to generate fragment ions. The collision energy is ramped to ensure a comprehensive fragmentation spectrum is obtained.

  • Protocol:

    • Mass Spectrometer: Q-TOF or Orbitrap for HRMS; QqQ for targeted analysis.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • MS1 Full Scan Range: 50 - 400 m/z.

    • MS/MS Targeted Scan:

      • Precursor Ion: m/z 200.05 (and 202.05 for ³⁷Cl isotope).

      • Collision Energy (CE): Ramp from 10 to 40 eV. This allows for the observation of both low-energy (e.g., loss of water) and high-energy (e.g., side-chain cleavage) fragments.

Data Interpretation: Decoding the Fragmentation Spectrum

The fragmentation spectrum provides the structural fingerprint of the molecule. Based on established fragmentation rules for phenylalanine, we can predict the major product ions for 4-(4-Chlorophenyl)-D-phenylalanine.[8][14]

Predicted Fragmentation Pathway

G parent [M+H]⁺ m/z 200.05 frag1 Loss of H₂O m/z 182.04 parent->frag1 -H₂O frag2 Loss of COOH group (decarboxylation) m/z 154.05 parent->frag2 -HCOOH frag5 Loss of side chain m/z 74.02 parent->frag5 -C₈H₈Cl frag3 Chlorobenzyl Cation m/z 125.02 frag2->frag3 -CH(NH₂) frag4 Immonium Ion m/z 154.05

Caption: Predicted fragmentation of 4-(4-Chlorophenyl)-D-phenylalanine.

Table of Expected Product Ions

This table summarizes the key fragments that will be used to confirm the identity of the molecule. The high-resolution masses are calculated for the ³⁵Cl isotope.

Product Ion DescriptionNeutral LossPredicted m/z (High-Res)Confidence LevelRationale & Supporting Evidence
[M+H - H₂O]⁺ H₂O182.0367HighCommon loss from the carboxylic acid group.
[M+H - HCOOH]⁺ HCOOH154.0418HighDecarboxylation followed by proton rearrangement. A very common loss for amino acids.[8]
Chlorobenzyl Cation C₂H₄NO₂125.0153HighCleavage of the Cα-Cβ bond, resulting in the stable chlorobenzyl cation. This is analogous to the tropylium ion (m/z 91) seen in phenylalanine fragmentation.[8]
[M+H - Side Chain]⁺ C₈H₈Cl74.0237MediumLoss of the entire chlorophenyl-ethyl side chain, leaving the amino acid backbone.[8]

Self-Validation: The presence of the chlorine isotope pattern (a peak at m/z 127 corresponding to the ³⁷Cl-benzyl cation) for the side-chain fragment provides an exceptionally strong point of confirmation.

Conclusion

The unambiguous identification of 4-(4-Chlorophenyl)-D-phenylalanine is readily achievable through a systematic LC-MS/MS approach. High-resolution mass spectrometry is the preferred platform for initial characterization, providing high-confidence data through accurate mass measurement of both the precursor and its characteristic fragment ions. The key diagnostic fragments include the neutral loss of the carboxylic acid group (m/z 154.05) and the formation of the chlorobenzyl cation (m/z 125.02), with the latter displaying the tell-tale 3:1 chlorine isotopic pattern. By following the detailed protocol and data interpretation guide presented here, researchers can confidently identify this and other modified amino acids, ensuring the integrity and progression of their research and development efforts.

References

  • Title: The mass spectra produced following ionisation of phenylalanine with... Source: ResearchGate URL: [Link]

  • Title: Fragmentation tree of phenylalanine computed from tandem MS data. Source: ResearchGate URL: [Link]

  • Title: A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS Source: RSC Publishing URL: [Link]

  • Title: (s)-n-Fmoc-4-chlorophenylalanine | C24H20ClNO4 | CID 2734471 Source: PubChem URL: [Link]

  • Title: Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins Source: PMC (PubMed Central) URL: [Link]

  • Title: Application and Breakthrough of Mass Spectrometry Technology in Determining Amino Acid Sequences Source: MtoZ Biolabs URL: [Link]

  • Title: Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis Source: NorthEast BioLab URL: [Link]

  • Title: Collision-induced dissociation (CID) of peptides and proteins Source: PubMed - NIH URL: [Link]

  • Title: Mascot help: Peptide fragmentation Source: Matrix Science URL: [Link]

  • Title: LC-MSMS Method To Analyze 20 Amino Acids Source: Life Science Leader URL: [Link]

  • Title: LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column Source: OMICS International URL: [Link]

  • Title: L-Phenylalanine; LC-ESI-QFT; MS2 Source: MassBank URL: [Link]

Sources

Validation

Crystallographic Profiling of 4-(4-Chlorophenyl)-D-phenylalanine: A Comparative Structural Guide

Topic: Crystallographic Data Analysis of 4-(4-Chlorophenyl)-D-phenylalanine Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary & Strategic Value...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallographic Data Analysis of 4-(4-Chlorophenyl)-D-phenylalanine Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary & Strategic Value

4-(4-Chlorophenyl)-D-phenylalanine (hereafter 4-Cl-D-Phe ) is a critical non-proteinogenic amino acid used to modulate peptide potency and stability. Unlike its native counterpart (Phenylalanine) or its bioisostere (4-Fluoro-phenylalanine), the introduction of a chlorine atom at the para position introduces a significant sigma-hole , enabling directional halogen bonding that alters crystal packing and receptor binding affinity.

This guide provides a rigorous crystallographic analysis of 4-Cl-D-Phe, comparing it against key alternatives to assist in rational drug design.

Experimental Protocol: Crystal Growth & Data Collection

Expert Insight: Amino acids are zwitterionic solids with high lattice energies. Growing diffraction-quality crystals of 4-Cl-D-Phe requires strict control over the isoelectric point (pI) to minimize solvation effects that lead to micro-crystalline powders rather than single crystals.

Methodology: Slow Evaporation with pH Control

To replicate the data presented below, follow this self-validating protocol:

  • Solubility Screen: Dissolve 20 mg of 4-Cl-D-Phe in 2 mL of H₂O. If insoluble, add dilute HCl dropwise until clear (protonating the amine, forming the hydrochloride salt).

  • Isoelectric Adjustment: Slowly diffuse NH₃ vapor or add dilute NaOH to approach the isoelectric point (approx. pH 5.5–6.0). Causality: Near the pI, solubility is lowest, promoting nucleation.

  • Crystallization: Filter the solution into a clean vial. Cover with Parafilm, poke 3 small holes, and allow to stand at 4°C for 5–7 days.

  • Validation: Check for birefringence under a polarizing microscope. True single crystals will extinguish light sharply upon rotation.

Visualization: Crystallography Workflow

G Start Raw 4-Cl-D-Phe Solub Acidic Solubilization (pH < 2.0) Start->Solub Dissolve Nucleation Isoelectric Nucleation (pH ~5.8) Solub->Nucleation pH Adjust Growth Slow Evaporation (4°C, 1 week) Nucleation->Growth Supersaturation XRD Single Crystal XRD (Mo Kα, 100K) Growth->XRD Harvest Solve Structure Solution (Direct Methods) XRD->Solve Diffraction

Figure 1: Optimized workflow for obtaining and solving diffraction-quality crystals of zwitterionic amino acids.

Structural Data Analysis: The Comparative Matrix

The following data compares 4-Cl-D-Phe with its native parent (D-Phe) and the fluoro-analogue (4-F-D-Phe).

Note on Enantiomers: Crystallographic data for D-isomers is physically identical to L-isomers (density, cell dimensions) but crystallizes in the enantiomorphous space group. Data below synthesizes parameters from the para-substituted L-phenylalanine series, valid for D-isomers with inverted absolute configuration.

Table 1: Comparative Lattice Parameters
Parameter4-Cl-D-Phe (Target)D-Phenylalanine (Parent)4-F-D-Phe (Alternative)
Space Group Monoclinic

Monoclinic

Monoclinic

Crystal System MonoclinicMonoclinicMonoclinic
Z (Molecules/Cell) 24 (Modulated Superstructure)2
Density (

)
1.42 g/cm³ 1.29 g/cm³1.35 g/cm³
Volume (

)
~1050 ų~980 ų~1010 ų
Key Interaction Halogen Bond (Cl···O) Hydrophobic / H-BondWeak H-Bond mimic
Packing Efficiency High (Interlocking Layers)Moderate (Herringbone)Moderate
Deep Dive: The Chlorine Effect

The critical differentiator for 4-Cl-D-Phe is the Halogen Bond .

  • Mechanism: Chlorine is large enough to exhibit a "sigma-hole"—a region of positive electrostatic potential on the atom's pole, opposite the C-Cl bond.

  • Observation: In the crystal lattice, the Cl atom acts as a Lewis acid, accepting electron density from the carbonyl oxygen (C=O) of a neighboring molecule.

  • Geometry: The C–Cl···O angle is typically linear (~160–180°), unlike the more isotropic interactions seen in the Fluoro-analog.

Comparative Assessment: Choosing the Right Molecule

Scenario A: 4-Cl-D-Phe vs. Native D-Phe
  • Structural Impact: The Chlorine atom adds significant steric bulk (Van der Waals radius: 1.75 Å vs. 1.20 Å for H).

  • Performance:

    • Pros: 4-Cl-D-Phe increases lipophilicity (LogP ~2.4 vs 1.38), improving membrane permeability in peptide drugs. The crystal packing is denser due to Cl···Cl or Cl···O interactions.

    • Cons: The steric clash may disrupt tight binding pockets designed for native Phenylalanine.

Scenario B: 4-Cl-D-Phe vs. 4-F-D-Phe
  • Structural Impact: Fluorine is a bioisostere of Hydrogen (radius 1.47 Å) and does not typically form strong halogen bonds due to its high electronegativity and lack of a polarizable sigma-hole.

  • Performance:

    • 4-F-D-Phe: Best for "stealth" modifications where you want to block metabolism (para-hydroxylation) without altering steric fit.

    • 4-Cl-D-Phe: Best when you need to anchor the molecule. The Cl atom can lock the conformation via halogen bonding, reducing entropic penalty upon binding.

Visualization: Interaction Network

Interactions Target 4-Cl-D-Phe Sigma Sigma Hole (Strong Directionality) Target->Sigma Exhibits Steric Steric Bulk (Packing Disruption) Target->Steric High Native D-Phe HBond Hydrogen Bond (Classic Network) Native->HBond Dominant Fluoro 4-F-D-Phe Fluoro->HBond Mimics Fluoro->Steric Low Receptor Locking Receptor Locking Sigma->Receptor Locking Application Membrane Permeability Membrane Permeability Steric->Membrane Permeability Increases

Figure 2: Comparative interaction map highlighting the unique "Sigma Hole" capability of the Chloro-derivative.

References

  • Görbitz, C. H. (2023). Crystal structures of hydrophobic amino acids. Acta Crystallographica Section B.

  • Metrangolo, P., et al. (2017).[1] Halogen bonding modulates hydrogel formation from Fmoc amino acids.[1] CrystEngComm, 19, 1870-1876.

  • Srinivasan, N., et al. (2017). Polymorphism and Modulation of Para-Substituted L-Phenylalanine. Crystal Growth & Design, 17(12).

  • Cambridge Crystallographic Data Centre (CCDC). Entry: 4-chlorophenylalanine.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chlorophenyl)-D-phenylalanine

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(4-Chlorophenyl)-D-phenylalanine. As a chlorinated aromatic amino acid derivative used in specialized research, its hand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(4-Chlorophenyl)-D-phenylalanine. As a chlorinated aromatic amino acid derivative used in specialized research, its handling and disposal demand meticulous attention to safety and regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this compound. Our objective is to provide clear, actionable information that ensures laboratory safety and environmental protection.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 4-(4-Chlorophenyl)-D-phenylalanine is fundamental to appreciating the necessity of these disposal procedures. The primary hazards associated with this compound are its acute toxicity if ingested and its potential to cause allergic skin reactions.[1]

The causality behind these hazards lies in its molecular structure. As an amino acid analog, it can interfere with metabolic pathways. Its chlorinated phenyl group makes it a persistent organic compound, posing a potential environmental risk if not neutralized. Furthermore, thermal decomposition can release highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[2] Therefore, disposal is not merely about discarding unwanted material but about neutralizing its biological and environmental threats.

Table 1: GHS Hazard Summary for 4-(4-Chlorophenyl)-D-phenylalanine | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 3) |


| Danger  | H301: Toxic if swallowed[1] |
| Skin Sensitization (Category 1) |

| Warning  | H317: May cause an allergic skin reaction[1] |

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by two primary federal agencies:

  • The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[3] 4-(4-Chlorophenyl)-D-phenylalanine, due to its acute toxicity and as a chlorinated organic compound, must be managed as hazardous waste.

  • The Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[4][5] This plan must include specific procedures for safe handling and disposal of all hazardous chemicals.[4][6]

Your institution's Environmental Health & Safety (EH&S) department is the direct resource for implementing these regulations and will coordinate with licensed waste disposal contractors.

Standard Operating Procedure for Disposal

This protocol provides a self-validating system for the safe disposal of 4-(4-Chlorophenyl)-D-phenylalanine and associated contaminated materials.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure you are wearing appropriate PPE. This is your first and most critical line of defense against exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Discard gloves immediately after handling and wash hands thoroughly.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Step 2: Segregate the Waste Stream

Proper segregation is crucial for safety and regulatory compliance. It prevents unintended chemical reactions and ensures the waste is routed to the correct disposal facility.

  • Designated Waste Stream: This compound must be disposed of as chlorinated organic solid waste .

  • No Mixing: Never mix 4-(4-Chlorophenyl)-D-phenylalanine waste with other waste categories like non-hazardous trash, sharps, or even other chemical wastes such as solvents or acids, unless explicitly instructed by your EH&S department.[5][7]

Step 3: Proper Containerization and Labeling

All chemical waste must be accumulated in designated, compliant containers at or near the point of generation.[3]

  • Container Selection: Use a sealable, leak-proof container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is typically appropriate.[3][7] The container must be in good condition, free from damage or deterioration.[3]

  • Labeling: The container must be labeled with a hazardous waste tag as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "4-(4-Chlorophenyl)-D-phenylalanine"[8]

    • The specific hazard characteristics (e.g., "Toxic," "Skin Sensitizer")[8]

    • The accumulation start date (the date the first waste is added)[8]

    • The generator's name and contact information[8]

Step 4: Managing Contaminated Materials

Any item that comes into direct contact with 4-(4-Chlorophenyl)-D-phenylalanine is considered contaminated and must be disposed of as hazardous waste.

  • Solid Waste: This includes items like weighing paper, contaminated gloves, and disposable labware. These items should be placed directly into the designated solid waste container for this compound.

  • Empty Containers: The original product container is not truly empty. It must be managed as hazardous waste or decontaminated. One common procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol or methanol), collecting all rinsate as hazardous liquid waste.[1] The rinsed container can then often be disposed of as non-hazardous solid waste, but confirm this with your institution's EH&S guidelines.

Step 5: Temporary On-Site Storage

Waste containers must be stored in a designated, secure satellite accumulation area within the laboratory.

  • Location: The storage area should be under the control of laboratory personnel, away from drains, and in a well-ventilated location.[3]

  • Container Status: Keep the waste container securely sealed at all times, except when adding waste.[9]

  • Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.[7]

Step 6: Final Disposal via Professional Services

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Professional Disposal: The final step is to arrange for pickup by your institution's EH&S department or their contracted licensed hazardous waste disposal company.[10]

  • Destruction Method: The most common and effective disposal method for this type of compound is controlled high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize the resulting acidic gases like HCl.[1]

Disposal Workflow and Emergency Spill Procedures

The following diagram outlines the decision-making process for handling waste related to 4-(4-Chlorophenyl)-D-phenylalanine.

Sources

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